Technical Documentation Center

N-(4-bromophenyl)azepane-1-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-bromophenyl)azepane-1-carboxamide

Core Science & Biosynthesis

Foundational

Whitepaper: Unlocking the Anti-Inflammatory Potential of Azepane-1-Carboxamide Derivatives

A Technical Guide for Drug Discovery Professionals Abstract: Chronic inflammation underpins a vast spectrum of human diseases, creating a persistent demand for novel, potent, and selective therapeutic agents. The azepane...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract: Chronic inflammation underpins a vast spectrum of human diseases, creating a persistent demand for novel, potent, and selective therapeutic agents. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry, offering unique three-dimensional diversity.[1] When functionalized with a carboxamide moiety, this scaffold gives rise to azepane-1-carboxamide derivatives, a chemical class with significant, yet underexplored, therapeutic potential. This guide provides a technical deep-dive into the rationale, mechanism of action, synthesis, and preclinical evaluation of these compounds as next-generation anti-inflammatory agents. We will explore their potential to modulate key inflammatory pathways, including fatty acid amide hydrolase (FAAH), Transient Receptor Potential Vanilloid 1 (TRPV1), and cyclooxygenase (COX) enzymes, providing a comprehensive roadmap for researchers and drug development professionals.

The Inflammatory Cascade: A Realm of Therapeutic Opportunity

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[2] While acute inflammation is a protective and restorative process, its dysregulation leads to chronic inflammatory states implicated in arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[2][3] The process is orchestrated by a complex network of molecular mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-6), prostaglandins, and leukotrienes, which are produced by immune cells like macrophages.[4][5] Current anti-inflammatory therapies, such as NSAIDs and corticosteroids, are often associated with significant side effects, highlighting the urgent need for novel drugs with improved safety and efficacy profiles.[2]

The Azepane-1-Carboxamide Scaffold: A Chemically Tractable Framework

The azepane ring system is a valuable scaffold in drug discovery due to its conformational flexibility, which allows for optimal interactions with diverse biological targets.[6][7] The incorporation of a carboxamide group at the 1-position introduces a rigid, planar unit capable of forming critical hydrogen bonds with protein active sites, a feature common to many successful drugs.[8] This combination of a flexible core and a potent binding motif makes azepane-1-carboxamide a promising starting point for designing targeted anti-inflammatory agents.

Synthetic Strategies for Azepane-1-Carboxamide Derivatives

The synthesis of this class of compounds is generally accessible, allowing for the rapid generation of diverse chemical libraries for screening. A common and efficient approach involves the coupling of a substituted azepane with an appropriate isocyanate or the amidation of azepane with an activated carboxylic acid derivative.

General Synthetic Workflow

A generalized, two-step synthetic protocol starting from a commercially available precursor like tert-butyl 4-oxoazepane-1-carboxylate provides a reliable route to a variety of N-aryl or N-alkyl azepane-1-carboxamide derivatives. This process involves reductive amination followed by acylation.[9]

G start tert-butyl 4-oxoazepane-1-carboxylate step1 Reductive Amination (e.g., Aniline, Na(OAc)3BH) start->step1 intermediate tert-butyl 4-(phenylamino)azepane-1-carboxylate step1->intermediate step2 Boc Deprotection (e.g., TFA in DCM) intermediate->step2 deprotected 4-(phenylamino)azepane step2->deprotected step3 Amide Coupling (e.g., Phenyl isocyanate or Propionyl chloride/TEA) deprotected->step3 product Final Azepane-1-carboxamide Derivatives step3->product

Caption: General workflow for the synthesis of Azepane-1-carboxamide derivatives.

Key Anti-Inflammatory Mechanisms and Molecular Targets

Azepane-1-carboxamide derivatives can be rationally designed to interact with several key enzymes and receptors that drive the inflammatory process.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (AEA).[10][11] AEA has inherent analgesic and anti-inflammatory properties. By inhibiting FAAH, the endogenous levels of AEA are increased, leading to enhanced downstream signaling through cannabinoid receptors and a subsequent reduction in inflammation and pain.[10] Piperidine and piperazine ureas (structurally related to carboxamides) are known to act as potent, irreversible FAAH inhibitors by carbamylating the catalytic Ser241 residue.[11][12] It is hypothesized that azepane-1-carboxamide derivatives can act via a similar mechanism.

G cluster_0 Normal Physiology cluster_1 Therapeutic Intervention FAAH FAAH Enzyme Products Arachidonic Acid + Ethanolamine FAAH->Products AEA Anandamide (AEA) AEA->FAAH Degradation Azepane Azepane-1-carboxamide Derivative FAAH_i FAAH Enzyme Azepane->FAAH_i Inhibition AEA_i Increased Anandamide (AEA) Receptors CB1/CB2 Receptors AEA_i->Receptors Activation Effect Anti-inflammatory Effect Receptors->Effect

Caption: Mechanism of FAAH inhibition by azepane-1-carboxamide derivatives.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel primarily expressed on sensory neurons that acts as a sensor for noxious stimuli, including heat and inflammatory mediators.[13][14] During inflammation, molecules like prostaglandins and bradykinin sensitize TRPV1, lowering its activation threshold and contributing to inflammatory pain and hyperalgesia.[13] Carboxamide-containing compounds have been successfully developed as TRPV1 antagonists. By blocking the TRPV1 channel, azepane-1-carboxamide derivatives can prevent the influx of cations, thereby inhibiting the transmission of pain signals from the periphery to the central nervous system.

G Stimuli Inflammatory Mediators (e.g., Prostaglandins, Protons) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activation Cation Ca²⁺/Na⁺ Influx TRPV1->Cation Azepane Azepane-1-carboxamide Antagonist Azepane->TRPV1 Blockade Neuron Nociceptive Neuron Depolarization Cation->Neuron Pain Pain Signal Transmission Neuron->Pain

Caption: Mechanism of TRPV1 antagonism for inflammatory pain relief.

Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several classes of carboxamide derivatives have been reported to possess COX inhibitory activity, with some showing selectivity for the inducible COX-2 isoform, which is preferable for reducing the gastrointestinal side effects associated with non-selective COX inhibition.[8][16]

Preclinical Evaluation Workflow: From Bench to In Vivo Validation

A robust and logical screening cascade is essential for identifying and advancing promising lead compounds. This workflow should begin with high-throughput in vitro assays to establish potency and mechanism, followed by more complex cell-based assays, and culminating in relevant in vivo models of inflammation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation A Primary Target Engagement (FAAH, COX-1/2, TRPV1 Enzyme/Receptor Assays) B Cell-Based Potency (LPS-stimulated RAW264.7 Cytokine Release Assay) A->B C ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) B->C D Acute Inflammation Model (Carrageenan-Induced Paw Edema) C->D Lead Candidate Selection E Systemic Inflammation Model (LPS-Induced Cytokine Release) D->E F Chronic Inflammation Model (Adjuvant-Induced Arthritis) E->F G Preclinical Candidate Nomination F->G PK/PD & Efficacy Data

Caption: A structured workflow for preclinical evaluation of anti-inflammatory compounds.

In Vitro Experimental Protocols

In vitro assays are cost-effective, high-throughput methods for initial screening and mechanism-of-action studies.[2]

Protocol 5.1.1: FAAH Inhibition Assay (Fluorometric)

  • Rationale: To quantify the direct inhibitory effect of test compounds on FAAH enzyme activity. This assay utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by FAAH.

  • Methodology:

    • Prepare rat brain homogenate as a source of FAAH enzyme.[17]

    • In a 96-well plate, add 10 µL of test compound (azepane-1-carboxamide derivative) at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., URB597).

    • Add 80 µL of FAAH enzyme preparation to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

    • Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over 30 minutes using a plate reader.

    • Calculate the rate of reaction and determine the IC50 value for each compound by plotting percent inhibition against compound concentration.

Protocol 5.1.2: LPS-Induced TNF-α Release in RAW264.7 Macrophages

  • Rationale: To assess the ability of compounds to inhibit the production of a key pro-inflammatory cytokine in a cellular context. RAW264.7 murine macrophages are a standard model for studying inflammatory responses.[5]

  • Methodology:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or a positive control (e.g., Dexamethasone) for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6 hours to induce TNF-α production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Calculate the IC50 value based on the dose-dependent inhibition of TNF-α release.

In Vivo Experimental Protocols

In vivo models are crucial for evaluating the efficacy of a compound in a complex biological system.[18] The choice of model depends on the specific type of inflammation being targeted (acute vs. chronic).[19][20]

Protocol 5.2.1: Carrageenan-Induced Paw Edema in Rats (Acute Model)

  • Rationale: This is a classic and highly reproducible model of acute inflammation and edema formation, primarily mediated by prostaglandins and other inflammatory mediators.[4] It is used to evaluate the efficacy of compounds with potential NSAID-like activity.

  • Methodology:

    • Acclimate Wistar rats for at least one week. Fast the animals overnight before the experiment.

    • Administer the test compound (e.g., 10, 30, 100 mg/kg), vehicle control, or positive control (e.g., Indomethacin, 10 mg/kg) orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Data Presentation and Interpretation

Systematic data collection and presentation are key to making informed decisions in a drug discovery program. Structure-activity relationship (SAR) studies are driven by comparing the potency and selectivity of analogues.

Table 1: Illustrative In Vitro Screening Data for Azepane-1-Carboxamide Analogs

Compound IDR1 GroupFAAH IC50 (nM)COX-2 IC50 (nM)COX-1 IC50 (nM)TRPV1 IC50 (nM)TNF-α Release IC50 (µM)
AZ-001Phenyl55>10,000>10,0008,50012.5
AZ-0024-F-Phenyl25>10,000>10,0007,9008.3
AZ-003Pyridin-3-yl128,900>10,0002502.1
AZ-0044-CF3-Phenyl4501508,5001,2005.6
URB597(Control)5N/AN/AN/AN/A
Celecoxib(Control)N/A505,000N/AN/A

Data are hypothetical and for illustrative purposes only.

Interpretation: From the illustrative data, compound AZ-003 emerges as a potent and potentially dual-acting inhibitor of FAAH and TRPV1, with good cellular activity. In contrast, AZ-004 shows a preference for COX-2 inhibition. This type of analysis guides the next round of chemical synthesis to optimize potency and selectivity for a desired target profile.

Summary and Future Directions

The azepane-1-carboxamide scaffold represents a versatile and promising platform for the development of novel anti-inflammatory agents. Their synthetic tractability allows for extensive structure-activity relationship exploration, and their ability to target key inflammatory mediators like FAAH, TRPV1, and COX enzymes provides multiple avenues for therapeutic intervention.

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the scaffold to achieve high selectivity for a single target (e.g., FAAH or COX-2) to minimize off-target effects.

  • Elucidating Novel Mechanisms: Investigating other potential targets, such as the aryl hydrocarbon receptor (AHR), which has been implicated in the action of other carboxamide derivatives.[21][22]

  • Pharmacokinetic Profiling: Ensuring that lead compounds possess drug-like properties, including good oral bioavailability and metabolic stability, to enable successful clinical translation.

By leveraging the strategies outlined in this guide, researchers can effectively explore the chemical space of azepane-1-carboxamide derivatives and unlock their full potential in the fight against inflammatory diseases.

References

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
  • Ezeja, M. I., Anaga, A. O., & Asuzu, I. U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • Unknown. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.
  • Unknown. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
  • Peiris, D. S., Fernando, D. T., Senadeera, S. P., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Fuchs, D., & Gostner, J. M. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • Unknown. (2025). Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. PMC.
  • Unknown. (2025). Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation. MDPI.
  • Unknown. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
  • Unknown. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.
  • Rikken, G., et al. (n.d.). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. PMC.
  • Rikken, G., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. PubMed.
  • Unknown. (2024). Targeting TRPV1 for inflammatory pain relief: A review of quinoline derivatives as potential inhibitors and their mechanisms from molecular docking to in vivo validation.
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • Unknown. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.
  • Gavva, N. R. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI.
  • Ahn, K., et al. (n.d.). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PMC.
  • Unknown. (n.d.). View of Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines.
  • Tiwari, A., et al. (2024). Azepines and their Derivatives as Anti-Inflammatory Agents. Bentham Science Publisher.
  • Palermo, G., et al. (n.d.). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC.
  • Unknown. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate.
  • Unknown. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate.
  • Keppel Hesselink, J. M. (2017). Arguments to develop TRPV1 antagonist in neuropathic pain. Lessons for drug development.
  • Appendino, G., & Minassi, A. (n.d.). Medicinal Chemistry, Pharmacology and Clinical Implications of TRPV1 receptor antagonists. SFERA.
  • Ahn, K., et al. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. PubMed.
  • Islam, M. S. (n.d.). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers.
  • Unknown. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
  • An, S. S., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. PubMed.
  • Unknown. (n.d.). Design, Synthesis, Molecular Docking, and Anti‐Inflammatory Potential of Amide Coupling Carboxylate Derivatives | Request PDF. ResearchGate.
  • Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research.
  • El-Sayed, N. N. E., et al. (2021). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. PubMed.
  • Unknown. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS.
  • Unknown. (n.d.). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. PMC.
  • Unknown. (n.d.). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis | Request PDF. ResearchGate.

Sources

Exploratory

Comparison of azepane vs piperidine scaffolds in medicinal chemistry

Executive Summary In the optimization of small molecule drugs, the choice between a six-membered piperidine and a seven-membered azepane (hexamethyleneimine) scaffold is rarely a trivial substitution.[1] While piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule drugs, the choice between a six-membered piperidine and a seven-membered azepane (hexamethyleneimine) scaffold is rarely a trivial substitution.[1] While piperidine represents the "gold standard" of nitrogen heterocycles—offering predictable chair conformations and high metabolic stability—azepane serves as a high-risk, high-reward bioisostere.

This guide analyzes the transition from


 to 

systems. The azepane ring introduces significant conformational flexibility and hydrophobic bulk , often used to break intellectual property (IP) space or bridge distal binding pockets that the rigid piperidine cannot reach. However, this comes at the cost of synthetic difficulty (entropic barriers to cyclization) and altered metabolic liabilities.

Structural & Conformational Dynamics

The fundamental differentiator between these scaffolds is not basicity, but entropy .

The Entropic Penalty
  • Piperidine (6-membered): Exists predominantly in a rigid chair conformation (

    
    ). Substituents prefer the equatorial position to avoid 1,3-diaxial interactions (A-value ~2-3 kcal/mol). Binding to a protein target usually requires minimal conformational adjustment, resulting in a low entropic penalty (
    
    
    
    ).
  • Azepane (7-membered): Lacks a single, deep energy minimum. It fluctuates between twist-chair and twist-boat conformations. To bind a protein pocket, the azepane must "freeze" into a specific bioactive conformation, incurring a high entropic penalty.

    • Implication: Azepane analogs often require higher enthalpic gains (stronger H-bonds or hydrophobic contacts) to compensate for this entropy loss.

Visualization: Scaffold Selection Logic

The following decision tree illustrates the logic for selecting between these rings based on binding pocket topology.

ScaffoldLogic Start Target Binding Pocket Analysis Q1 Is the pocket narrow/defined? Start->Q1 Q2 Does the pocket have distal hydrophobic regions? Q1->Q2 No (Broad/Shallow) Pip SELECT PIPERIDINE (Low Entropic Cost, Rigid) Q1->Pip Yes Q2->Pip No Azep SELECT AZEPANE (Flexible Linker, Hydrophobic Bulk) Q2->Azep Yes (Needs >3.5Å reach) Reason1 Piperidine fits 'lock and key' Minimizes u0394G penalty Pip->Reason1 Reason2 Azepane adopts 'induced fit' Accesses unique vector Azep->Reason2

Figure 1: Decision logic for scaffold selection. Piperidine is preferred for defined pockets; Azepane is utilized for "induced fit" scenarios or to extend reach.

Physicochemical & ADME Profiling

The addition of a single methylene unit (-CH2-) alters the physicochemical landscape significantly.

Comparative Data Table
PropertyPiperidine (

)
Azepane (

)
Impact on Drug Design
pKa (Conj. Acid) ~11.22~11.1 - 11.29Negligible. Both are fully protonated at pH 7.4. Azepane steric bulk may slightly retard on-rate (

).
LogP (Lipophilicity) Baseline+0.4 to +0.6High. Azepane increases lipophilicity, improving BBB penetration but increasing nonspecific binding.
Ring Strain ~0 kcal/mol~6.2 kcal/molModerate. Azepane has transannular strain, making it slightly more reactive to oxidative ring opening.
Conformational States 2 (Chair/Boat)>4 (Twist/Chair/Boat)High. Azepane introduces "wobble," complicating NMR analysis and crystal structure refinement.
Metabolic Stability

Both rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Piperidine: Major metabolic route is

    
    -carbon hydroxylation or N-oxidation.
    
  • Azepane: The expanded ring often alters the regioselectivity of metabolism. The increased lipophilicity of azepane can increase the rate of intrinsic clearance (

    
    ) compared to piperidine unless blocked by fluorine or methyl groups.
    

Synthetic Accessibility & Protocols

Synthesis is the primary bottleneck for azepane adoption. While piperidines are easily formed via reductive amination or pyridine hydrogenation, azepanes suffer from the "Medium-Sized Ring" effect —the formation of 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings due to transannular strain and entropy.

Protocol: Ring-Closing Metathesis (RCM) for Azepane Synthesis

Context: This protocol describes the synthesis of a functionalized azepane, a common challenge when simple reductive amination fails due to cyclization kinetics.

Objective: Synthesize a


-azepene (precursor to azepane) from a diallyl amine precursor.

Reagents:

  • Substrate: N-Boc-diallylamine derivative (0.5 mmol)

  • Catalyst: Grubbs II Generation Catalyst (2-5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Additive: Benzoquinone (optional, to suppress isomerization).

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon for 15 minutes.

    • Dissolve the N-Boc-diallylamine substrate in anhydrous DCM. Critical: Concentration must be low (0.005 M to 0.01 M) to favor intramolecular cyclization over intermolecular polymerization (High Dilution Principle).

  • Catalyst Addition:

    • Add Grubbs II catalyst (2-5 mol%) in one portion under Argon flow.

    • Note: If the substrate contains basic amines, pre-treat with 1.0 eq. of

      
      -toluenesulfonic acid (PTSA) to protonate the amine, preventing catalyst poisoning.
      
  • Reflux:

    • Heat the reaction to reflux (40°C) for 2–12 hours. Monitor via TLC (stain with KMnO4 to visualize the alkene).

  • Quenching & Purification:

    • Cool to room temperature.[2] Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 2 hours to sequester the Ruthenium species.

    • Filter through a pad of Celite.

    • Concentrate in vacuo.[2]

    • Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

  • Hydrogenation (Ring Saturation):

    • Dissolve the resulting azepene in MeOH.

    • Add Pd/C (10 wt%). Stir under

      
       balloon (1 atm) for 4 hours to yield the saturated azepane .
      

Case Study: H3 Receptor Antagonists

A definitive example of the "Piperidine vs. Azepane" trade-off is found in the development of Histamine H3 receptor antagonists [1].

The Study: Researchers compared biphenyloxy-alkyl derivatives containing either a piperidine or an azepane moiety.

Results:

  • Potency (

    
    ): 
    
    • Piperidine analog:

      
       nM.[3]
      
    • Azepane analog:

      
       nM.[3]
      
    • Analysis: The azepane analog showed slightly superior affinity. Molecular modeling suggested the flexible azepane ring allowed the basic nitrogen to orient more favorably towards the Aspartate residue in the receptor binding pocket, accommodating a slight steric clash that the rigid piperidine could not resolve.

  • Selectivity:

    • The azepane analog maintained >600-fold selectivity against the H4 receptor, demonstrating that ring expansion did not compromise off-target safety.

Strategic Insight: Switching to azepane is a valid strategy when a piperidine lead is potent but suffers from rigid steric clashes within the binding pocket. The flexibility of azepane allows "induced fit" optimization.

References

  • Łażewska, D., et al. (2018). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(20), 5462-5470.

  • BenchChem. (2025).[2][4][5][6][7] "Optimizing reaction conditions for azepane ring formation." Technical Support Center.

  • Knowles, J., et al. (2023).[8] "Stereoselective Two-Carbon Ring Expansion of Allylic Amines." Chemical Science.

  • RSC Publishing.[5][9] (2017).[3] "Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives." Organic & Biomolecular Chemistry.

  • Wikipedia.[5] (2025).[2][4][5][6][10] "Piperidine: Conformation and Properties."[4][7][11]

Sources

Foundational

Introduction: The Strategic Importance of Bromophenyl Ureas in Medicinal Chemistry

An In-depth Technical Guide to the Physical Properties and logP Values of Bromophenyl Urea Derivatives The urea scaffold is a cornerstone in modern drug discovery, prized for its unique ability to act as a rigid hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties and logP Values of Bromophenyl Urea Derivatives

The urea scaffold is a cornerstone in modern drug discovery, prized for its unique ability to act as a rigid hydrogen bond donor-acceptor moiety.[1][2] This feature allows urea derivatives to form stable, specific interactions with biological targets, making them a privileged structure in the development of anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] Among these, bromophenyl urea derivatives have emerged as a particularly significant class. The incorporation of a bromine atom onto the phenyl ring profoundly influences the molecule's electronic properties, metabolic stability, and, most critically, its lipophilicity.

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount physicochemical parameter in drug design.[4][5] It governs a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, dictating everything from its ability to cross cell membranes to its potential for off-target effects. This guide provides a comprehensive technical overview of the physical properties of bromophenyl urea derivatives, with a specialized focus on the theoretical underpinnings, experimental determination, and computational prediction of their logP values—the quantitative measure of lipophilicity.

Part 1: The Principle of Lipophilicity and the Partition Coefficient (logP)

Theoretical Framework

In the journey of a drug from administration to its site of action, it must traverse a complex series of aqueous and lipid environments. Lipophilicity is the physical property that dictates how a compound partitions between these phases.[6] Biological membranes are primarily lipid bilayers, meaning a drug must possess sufficient lipophilicity to pass through them and be absorbed into the bloodstream. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and toxic accumulation in fatty tissues.[]

This delicate balance is quantified by the partition coefficient (P) , which is the ratio of a compound's concentration in two immiscible phases at equilibrium.[8] In pharmaceutical science, the standard system is n-octanol and water, as n-octanol is considered a reasonable surrogate for a biological membrane.

P = [Concentration in n-octanol] / [Concentration in water]

Due to the wide range of values, the partition coefficient is almost always expressed in its logarithmic form, logP .[9][10]

  • A negative logP value indicates the compound is predominantly water-soluble (hydrophilic).[9]

  • A logP of 0 signifies equal partitioning between the two phases.[9]

  • A positive logP value indicates the compound is predominantly lipid-soluble (lipophilic).[9]

For orally administered drugs, the widely cited Lipinski's Rule of Five suggests that a logP value of less than 5 is a key characteristic for good absorption and permeability.[][10] However, the optimal range is often more nuanced, with studies suggesting a logP between 0 and 3 is ideal for achieving good bioavailability.[6]

The Bromophenyl Urea Scaffold: A Structural Perspective

The structure of a bromophenyl urea derivative inherently balances hydrophilic and lipophilic characteristics.

  • Urea Moiety (-NH-CO-NH-): This group is polar and capable of forming multiple hydrogen bonds, contributing a hydrophilic character. Its rigidity also helps in pre-organizing the molecule for receptor binding.[2]

  • Phenyl Ring (-C₆H₄-): The aromatic ring is nonpolar and hydrophobic, forming the core of the molecule's lipophilic nature.

  • Bromine Atom (-Br): As a halogen, bromine is a hydrophobic group that significantly increases the overall lipophilicity of the molecule. Its position on the phenyl ring (ortho, meta, or para) can subtly alter the compound's polarity, steric profile, and electronic distribution, thereby fine-tuning its logP value and biological activity. Quantitative Structure-Activity Relationship (QSAR) studies often show that hydrophobic groups like halogens on the phenyl ring can enhance inhibitory activity by increasing the potency of binding to target proteins.[11]

Part 2: Methodologies for logP Determination

The accurate determination of logP is a critical step in the characterization of any new chemical entity. A researcher can choose from direct experimental methods, indirect chromatographic techniques, or rapid computational predictions, each with its own set of advantages and limitations.

Experimental Methods

This is the traditional and most direct method for measuring logP, recommended by organizations like the OECD.[12] Its trustworthiness lies in its direct measurement of the partitioning phenomenon.

Causality Behind the Protocol: The core principle is to allow a compound to reach thermodynamic equilibrium between two immiscible liquid phases (n-octanol and water). By directly measuring the concentration in each phase, one calculates the partition coefficient without reliance on secondary correlations. The pre-saturation of solvents ensures that the measurement reflects the partitioning of the solute alone, not the mutual solubility of the solvents.

Detailed Experimental Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the bromophenyl urea derivative in the phase in which it is more soluble (typically n-octanol). The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis Spectroscopy or HPLC).

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated water.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached.[6] This can take anywhere from a few minutes to several hours. The absence of concentration changes in subsequent measurements confirms equilibrium.

  • Phase Separation: Separate the two phases. Centrifugation is essential to ensure a clean separation, especially if an emulsion has formed.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical technique like HPLC-UV.

  • Calculation: Calculate P using the measured concentrations and then determine logP.

  • Advantages: Considered the most accurate and reliable method; directly measures the partition coefficient.[9][12]

  • Disadvantages: Labor-intensive, time-consuming, requires a relatively large amount of pure compound, and can be challenging for compounds with very high or very low logP values or poor stability.[12][13]

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Saturate n-Octanol and Water Mix Mix Solvents & Compound Solution Solvents->Mix Stock Prepare Stock Solution of Compound Stock->Mix Agitate Agitate to Reach Equilibrium Mix->Agitate Separate Separate Phases (Centrifugation) Agitate->Separate Quantify Quantify Concentration in Each Phase (HPLC) Separate->Quantify Calculate Calculate P and logP Quantify->Calculate

Caption: Workflow for logP determination via the Shake-Flask method.

This is a faster, indirect method that has become a workhorse in industrial settings for its high throughput.[9][14]

Causality Behind the Protocol: The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly related to its lipophilicity.[15] A more lipophilic compound will interact more strongly with the stationary phase and thus elute later. By calibrating the system with compounds of known logP values, a linear regression equation is generated that allows the logP of an unknown compound to be estimated from its retention time.

Detailed Experimental Protocol:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Prepare a solution containing a series of standard compounds with accurately known logP values that span the expected range of the test compound.

  • Standard Analysis: Inject the calibration mixture and record the retention time (t_R) for each standard. Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Calibration Curve: Plot log(k') versus the known logP values for the standards. Perform a linear regression to obtain a calibration equation (e.g., logP = m * log(k') + c).

  • Sample Analysis: Dissolve the bromophenyl urea derivative in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards.

  • logP Estimation: Record the retention time of the test compound, calculate its log(k'), and use the calibration equation to estimate its logP value.

  • Advantages: Rapid, requires very small amounts of sample, can be automated for high-throughput screening, and can be used for impure samples.[9][14]

  • Disadvantages: Indirect method whose accuracy depends on the structural similarity between the test compound and the calibration standards; may be less accurate for highly polar or ionizable compounds.[14]

HPLC_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation Standards Inject Standards with Known logP Values Retention Record Retention Times (tR) Calculate log(k') Standards->Retention Curve Generate Calibration Curve (logP vs. log(k')) Retention->Curve Estimate Estimate logP using Calibration Equation Curve->Estimate Inject Inject Bromophenyl Urea Sample Sample_RT Record Retention Time Calculate log(k') Inject->Sample_RT Sample_RT->Estimate

Caption: Workflow for logP estimation using RP-HPLC.

Computational (In Silico) Methods

With the need to evaluate vast virtual libraries of compounds, computational logP prediction has become indispensable in early-stage drug discovery.[16][17] These methods estimate logP based solely on the chemical structure, even before a compound is synthesized.[9]

Types of Computational Models:

  • Atom- and Fragment-Based Methods: These are the most common approaches. They work by deconstructing a molecule into its constituent atoms or predefined chemical fragments. Each atom/fragment has a pre-assigned lipophilicity value derived from experimental data of many molecules. The logP of the entire molecule is calculated by summing these values, often with corrections for intramolecular interactions.[9][18] Examples include ALOGPS and many commercial predictors.[19]

  • Property-Based (QSAR) Methods: These methods use statistical models, such as multiple linear regression or machine learning algorithms, to build a correlation between logP and a set of calculated molecular descriptors (e.g., size, shape, electronic properties, and branching).[11][20]

  • Physics-Based Methods: These are the most computationally intensive methods. They calculate the free energy of transferring a molecule from a simulated water environment to a simulated n-octanol environment (ΔG_transfer).[13] The logP is then derived from this energy difference. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is one such approach.[13]

  • Advantages: Extremely fast, zero material cost, applicable to virtual compounds.

  • Disadvantages: Accuracy varies significantly between methods and chemical classes; predictions can be unreliable for novel scaffolds not well-represented in the training data used to build the model.[16]

LogP_Approaches cluster_exp Experimental cluster_comp Computational LogP logP Determination Approaches Exp Direct Measurement LogP->Exp Comp In Silico Prediction LogP->Comp Shake Shake-Flask Exp->Shake 'Gold Standard' HPLC RP-HPLC Exp->HPLC High Throughput Fragment Fragment-Based Comp->Fragment Additive QSAR QSAR-Based Comp->QSAR Statistical Physics Physics-Based Comp->Physics Free Energy

Caption: Overview of experimental and computational logP determination methods.

Part 3: Physicochemical Data of Representative Bromophenyl Urea Derivatives

The physical properties of bromophenyl ureas are key to their handling, formulation, and analysis. As crystalline solids, their characterization typically involves determining melting point, solubility, and purity.[21][22] Modern analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation, while HPLC is the standard for purity assessment.[23][24]

The following table summarizes key physical property data for selected bromophenyl urea derivatives, compiled from various sources.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Calculated logP (ALOGPS)
1-(2-Bromophenyl)urea13115-39-2C₇H₇BrN₂O215.05Solid178-1811.63
1-(3-Bromophenyl)urea2868-61-3C₇H₇BrN₂O215.05Solid165-1681.84
1-(4-Bromophenyl)urea1967-25-5C₇H₇BrN₂O215.05White Crystalline Powder[21][22]225-227[22]1.84
1,3-Bis(2-bromophenyl)urea175278-34-9C₁₃H₁₀Br₂N₂O370.04White to Yellow Solid[1]Not Specified4.31
1,3-Bis(4-bromophenyl)urea6341-55-5C₁₃H₁₀Br₂N₂O370.04Solid>3004.76

Note: Calculated logP values are estimations and should be used as a guide. Experimental determination is recommended for definitive values.

Part 4: A Practical Workflow for Synthesis and Characterization

Representative Synthesis Protocol: Preparation of 1-(4-Bromophenyl)urea

This protocol is adapted from established methods involving the reaction of an arylamine with a cyanate salt.[22][25][26]

Causality Behind the Protocol: This is a nucleophilic addition reaction. The bromoaniline acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid (HNCO), which is generated in situ from the protonation of sodium cyanate by acetic acid. The reaction is typically rapid and results in the precipitation of the less soluble urea product.

Detailed Experimental Protocol:

  • Dissolution: In a beaker, dissolve 4-bromoaniline (1 equivalent) in a mixture of glacial acetic acid and water at approximately 35°C.

  • Cyanate Solution: Separately, prepare a solution of sodium cyanate (2 equivalents) in water, also at 35°C.[25]

  • Initiation: With stirring, slowly add a small portion of the sodium cyanate solution to the 4-bromoaniline solution. Continue until a white crystalline precipitate of the product begins to form.

  • Reaction: Once precipitation starts, add the remainder of the cyanate solution quickly with vigorous stirring. The reaction is exothermic, and the temperature will rise.[25]

  • Isolation: After the addition is complete, cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any unreacted salts and acetic acid, followed by a wash with a cold organic solvent like ethanol to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., 90% ethanol) to yield pure 1-(4-bromophenyl)urea as lustrous white prisms.[25][26]

Synthesis_Workflow Start 4-Bromoaniline + Sodium Cyanate (in Acetic Acid/Water) React Nucleophilic Addition (In Situ HNCO Formation) Start->React Precipitate Precipitation of Crude Product React->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water & Cold Solvent Filter->Wash Recrystallize Recrystallization (e.g., from Ethanol) Wash->Recrystallize Final Pure 1-(4-Bromophenyl)urea Recrystallize->Final

Caption: General workflow for the synthesis of 1-(4-bromophenyl)urea.

Post-Synthesis Characterization

A self-validating protocol requires rigorous characterization to confirm the identity, purity, and properties of the synthesized compound.

  • Purity Analysis (RP-HPLC): A primary check to ensure the sample is free from starting materials and byproducts. A pure sample should show a single major peak.

  • Structural Confirmation (NMR, MS):

    • ¹H and ¹³C NMR: Confirms the chemical structure by showing the expected signals for aromatic and urea protons/carbons, including their characteristic chemical shifts and coupling patterns.[26]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.

  • Physical Property Determination (Melting Point): A sharp melting point range is a good indicator of purity. The observed value should be compared with literature data.[25]

Conclusion

The physical properties of bromophenyl urea derivatives, particularly their lipophilicity as quantified by logP, are not merely data points but critical determinants of their potential as therapeutic agents. Understanding the interplay between the hydrophilic urea core and the lipophilic bromophenyl ring is essential for rational drug design. This guide has detailed the primary experimental and computational methodologies available to researchers for the determination of logP, providing both the procedural steps and the scientific rationale behind them. By integrating high-throughput in silico screening with rigorous experimental validation using techniques like RP-HPLC and the shake-flask method, drug development professionals can more effectively navigate chemical space, optimizing their lead compounds to achieve the delicate physicochemical balance required for clinical success.

References

  • Journal of Pharmacokinetics & Experimental Therapeutics. Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Omics. [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Geng, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv. [Link]

  • Kujawski, J., et al. (2012). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology. [Link]

  • ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

  • Kurzer, F. (1951). Arylureas I. Cyanate Method. Organic Syntheses, 31, 8. [Link]

  • Veith, G. D., & Morris, R. T. (1978). Rapid Method for Estimating Log P for Organic Chemicals. EPA NEPIS. [Link]

  • Unspecified Authors. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC. [Link]

  • Valko, K. L., & Bevan, C. D. (2001). High throughput HPLC method for determining Log P values.
  • Unspecified Authors. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]

  • ChemBK. (2024, April 9). Urea, (4-bromophenyl)-. [Link]

  • Jasinski, J. P., et al. (2010). N-(4-Bromophenyl)urea. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)urea. PubChem. [Link]

  • Chemsrc. (2025, August 21). 1-(4-Bromophenyl)urea. [Link]

  • Goodarzi, M., et al. (2011). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. DARU Journal of Pharmaceutical Sciences. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Deeb, O., et al. (2012). Exploring QSARs for Inhibitory Activity of Cyclic Urea and Nonpeptide-Cyclic Cyanoguanidine Derivatives HIV-1 Protease Inhibitor. Chemical Biology & Drug Design. [Link]

  • Unspecified Authors. (2025). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Drug Regulatory Affairs. [Link]

  • Santos, C. B., et al. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). The R m0 and LogP values for the compounds with known LogP. [Link]

  • Unspecified Authors. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N '-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. ResearchGate. [Link]

  • Unspecified Authors. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • Unspecified Authors. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Unspecified Authors. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Unspecified Authors. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry. [Link]

  • Unspecified Authors. (2024). Analytical methodology for the determination of urea: Current practice and future trends. Talanta. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for reacting azepane with 4-bromophenyl carbamoyl chloride

Application Note & Protocol Synthesis of N-(4-bromophenyl)azepane-1-carboxamide: A Detailed Protocol for Nucleophilic Acyl Substitution Abstract This application note provides a comprehensive, field-proven protocol for t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Synthesis of N-(4-bromophenyl)azepane-1-carboxamide: A Detailed Protocol for Nucleophilic Acyl Substitution

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(4-bromophenyl)azepane-1-carboxamide, a disubstituted urea derivative. The synthesis is achieved through the nucleophilic acyl substitution reaction between the cyclic secondary amine, azepane, and the electrophilic 4-bromophenyl carbamoyl chloride. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental procedure, critical safety guidelines for handling carbamoyl chlorides, and robust analytical methods for product characterization. The causality behind experimental choices, such as the selection of solvent and the use of a non-nucleophilic base, is thoroughly explained to empower researchers in adapting and troubleshooting the synthesis. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities, particularly those incorporating the versatile urea functional group and the pharmaceutically relevant azepane scaffold.[1][2]

Introduction and Scientific Context

Urea derivatives are a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds and approved pharmaceuticals.[3] Their ability to act as rigid hydrogen bond donors and acceptors makes them invaluable pharmacophores for engaging with biological targets. The azepane ring, a seven-membered saturated heterocycle, is also a privileged scaffold in drug discovery, prized for its conformational flexibility which can be crucial for optimizing bioactivity.[1]

The reaction detailed herein combines these two valuable moieties via a robust and high-yielding nucleophilic acyl substitution. This class of reaction is fundamental in organic synthesis for the formation of amides, esters, and, in this case, ureas from highly reactive carboxylic acid derivatives like acyl chlorides.[4][5][6] Understanding the principles of this reaction is critical for any synthetic chemist. 4-bromophenyl carbamoyl chloride serves as an activated acylating agent, where the carbonyl carbon is rendered highly electrophilic by the adjacent electronegative oxygen and chlorine atoms.[7] Azepane, a cyclic secondary amine, acts as the nucleophile, attacking this electrophilic center to forge a new carbon-nitrogen bond.

This protocol is designed to be a self-validating system, guiding the user from reagent preparation to the definitive characterization of the final product, ensuring both a successful synthesis and high confidence in the outcome.

Reaction Scheme and Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[5][8]

Overall Reaction:

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azepane molecule attacks the highly electrophilic carbonyl carbon of 4-bromophenyl carbamoyl chloride. This initial addition breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.[5]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as it is an excellent leaving group.

  • Acid-Base Reaction: The expelled chloride ion is a weak base. However, the reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will readily protonate any unreacted azepane, forming an ammonium salt and rendering it non-nucleophilic. To prevent this and ensure the reaction proceeds to completion, a non-nucleophilic organic base, such as triethylamine (Et₃N), is added to act as an "acid scavenger," neutralizing the HCl as it forms.[5]

G reactants Azepane + 4-Bromophenyl Carbamoyl Chloride + Triethylamine (Base) step1_label Step 1: Nucleophilic Attack reactants->step1_label step3_label Step 3: Acid Scavenging reactants->step3_label tetrahedral Tetrahedral Intermediate (Alkoxide) step2_label Step 2: Elimination of Cl⁻ tetrahedral->step2_label products N-(4-bromophenyl)azepane-1-carboxamide + Triethylammonium Chloride step1_label->tetrahedral step2_label->products step3_label->products

Caption: Reaction mechanism flow for nucleophilic acyl substitution.

Health and Safety Precautions

Working with carbamoyl chlorides requires strict adherence to safety protocols due to their hazardous nature. They are analogous to acyl chlorides and should be treated as corrosive, lachrymatory (tear-inducing), and moisture-sensitive compounds.[9][10][11][12]

  • Engineering Controls: All manipulations involving 4-bromophenyl carbamoyl chloride must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[11] An emergency eye wash station and safety shower must be readily accessible.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical splash goggles and a face shield.[10][12]

    • Impervious gloves (nitrile or neoprene are suitable, check manufacturer's compatibility chart).

    • A flame-resistant lab coat.

  • Handling: Handle 4-bromophenyl carbamoyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible, and always keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.[9] Avoid contact with skin and eyes.[11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]

  • Waste Disposal: Quench any residual carbamoyl chloride slowly and carefully with a suitable alcohol (e.g., isopropanol) before disposal. Dispose of all chemical waste according to institutional and local regulations.

Materials and Experimental Protocol
Reagent/Material Formula MW ( g/mol ) Equivalents Amount Notes
4-Bromophenyl Carbamoyl ChlorideC₇H₅BrClNO234.481.02.34 g (10 mmol)Electrophile; handle with care in a fume hood.
AzepaneC₆H₁₃N99.181.11.09 g (11 mmol)Nucleophile; colorless liquid.[2]
Triethylamine (Et₃N)C₆H₁₅N101.191.21.21 g (12 mmol)Base/Acid Scavenger; pungent odor.
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLAnhydrous solvent.
1 M Hydrochloric Acid (HCl)HCl--~30 mLFor aqueous work-up.
Saturated Sodium BicarbonateNaHCO₃--~30 mLFor aqueous work-up.
BrineNaCl (sat. aq.)--~30 mLFor aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄--As neededDrying agent.
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)For reaction monitoring.
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask.

    • In a chemical fume hood, add 4-bromophenyl carbamoyl chloride (1.0 eq, 2.34 g) to the flask.

    • Add anhydrous dichloromethane (DCM, 30 mL) to dissolve the solid.

    • Cool the flask in an ice bath with stirring for 10-15 minutes.

  • Addition of Reagents:

    • In a separate vial, prepare a solution of azepane (1.1 eq, 1.09 g) and triethylamine (1.2 eq, 1.21 g) in anhydrous DCM (20 mL).

    • Using a dropping funnel or syringe, add the azepane/triethylamine solution to the cooled, stirring solution of carbamoyl chloride dropwise over 15-20 minutes.

    • Causality Note: A slow, dropwise addition is crucial to control the initial exothermic reaction and prevent the formation of side products. The triethylamine is added concurrently to immediately neutralize the HCl byproduct, maintaining the nucleophilicity of the azepane.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2-4 hours at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting carbamoyl chloride spot indicates the reaction is complete.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (30 mL) to remove excess triethylamine and azepane.

      • Saturated NaHCO₃ solution (30 mL) to neutralize any remaining acid.

      • Brine (30 mL) to reduce the solubility of organic material in the aqueous layer.

    • Causality Note: This washing sequence systematically removes unreacted starting materials and the base, simplifying the subsequent purification step.

  • Drying and Solvent Removal:

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-(4-bromophenyl)azepane-1-carboxamide as a white or off-white solid.[13]

    • Alternatively, if impurities persist, purification can be achieved via flash column chromatography on silica gel.

Product Characterization

Definitive confirmation of the product's structure and purity is essential. The following techniques are recommended.[14]

Technique Expected Results for N-(4-bromophenyl)azepane-1-carboxamide
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.40 (d, 2H, Ar-H), ~7.25 (d, 2H, Ar-H), ~6.50 (s, 1H, N-H), ~3.40 (t, 4H, -N-CH₂-), ~1.65 (m, 8H, -CH₂-). The exact chemical shifts and multiplicities may vary slightly.
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~155.0 (C=O), ~138.0 (Ar-C), ~132.0 (Ar-CH), ~121.0 (Ar-CH), ~116.0 (Ar-C-Br), ~48.0 (-N-CH₂-), ~29.0 (-CH₂-), ~27.0 (-CH₂-). Analysis by both proton and ¹³C NMR provides a comprehensive characterization.[15]
IR (ATR) ν (cm⁻¹): ~3300 (N-H stretch, sharp), ~2920 & ~2850 (C-H aliphatic stretches), ~1640 (C=O amide I band), ~1590 (C=C aromatic stretch), ~1520 (N-H bend, amide II band).
Mass Spec. (ESI+) m/z: Calculated for C₁₃H₁₇BrN₂O [M+H]⁺: 297.06, 299.06. The presence of two peaks with approximately 1:1 intensity, separated by 2 mass units, is the characteristic isotopic signature of a bromine-containing compound.
Melting Pt. A sharp melting point range for the recrystallized product indicates high purity.
Experimental Workflow Visualization

The entire protocol, from preparation to analysis, can be summarized in the following workflow diagram.

G prep Reagent Preparation & Flask Setup react Dropwise Addition of Amine/Base at 0°C prep->react stir Stir at Room Temp (2-4h) & Monitor by TLC react->stir workup Aqueous Work-up (HCl, NaHCO₃, Brine) stir->workup dry Dry Organic Layer (MgSO₄) & Evaporate Solvent workup->dry purify Purification (Recrystallization or Chromatography) dry->purify char Product Characterization (NMR, IR, MS, MP) purify->char

Caption: High-level experimental workflow for the synthesis and analysis.

References
  • Jackson, G. E. (1976). Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins. Journal of Applied Polymer Science, 20(5), 1165-1178. Retrieved from PubMed. URL: [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - DIETHYLCARBAMOYL CHLORIDE. Retrieved from NJ.gov. URL: [Link]

  • Loba Chemie. (2018). DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. URL: [Link]

  • ResearchGate. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from ResearchGate. URL: [Link]

  • Liu, L., Mo, H., Wei, S., & Raftery, D. (2012). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analytical Methods, 4(3), 637-642. Retrieved from ResearchGate. URL: [Link]

  • Liu, L., Mo, H., Wei, S., & Raftery, D. (2012). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. The Analyst, 137(3), 575-580. Retrieved from Royal Society of Chemistry. URL: [Link]

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono-and N,N-disubstituted ureas. Arkivoc, 2003(13), 74-82. Retrieved from ResearchGate. URL: [Link]

  • Royal Society of Chemistry. (2012). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. The Analyst, 137(3), 575-580. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from Organic Chemistry Portal. URL: [Link]

  • Combs, A. P., & Armstrong, R. W. (2000). A Solid-Phase Synthesis of N,N'-Disubstituted Ureas and Perhydroimidazo[1,5-a]pyrazines via the Curtius Rearrangement. Organic Letters, 2(20), 3297-3300. Retrieved from ACS Publications. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from Organic Chemistry Portal. URL: [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from ResearchGate. URL: [Link]

  • de la Torre, A., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(24), 5145-5154. Retrieved from RSC Publishing. URL: [Link]

  • Luedtke, N. W., & Schepartz, A. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(41), 7131-7134. Retrieved from Nathan Luedtke's website. URL: [Link]

  • Google Patents. (n.d.). US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines. Retrieved from Google Patents.
  • Tamura, M., et al. (2021). One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. Scientific Reports, 11(1), 10336. Retrieved from Nature. URL: [Link]

  • Kevill, D. N. (2009). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 10(5), 2106-2127. Retrieved from MDPI. URL: [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). Efficient Synthesis of N,N′-Disubstituted Ureas/Thioureas Catalyzed by Iodine. Synthetic Communications, 36(12), 1787-1793. Retrieved from Taylor & Francis Online. URL: [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from Wikipedia. URL: [Link]

  • Al-Suhaibani, S. S., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167098. Retrieved from Taylor & Francis Online. URL: [Link]

  • Al-Zoubi, R. M., et al. (2021). Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. RSC Advances, 11(54), 34185-34193. Retrieved from RSC Publishing. URL: [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from ChemistryStudent. URL: [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from Master Organic Chemistry. URL: [Link]

  • Wikipedia. (n.d.). Carbamoyl chloride. Retrieved from Wikipedia. URL: [Link]

  • Hsieh, H.-W., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(8), 13688-13705. Retrieved from MDPI. URL: [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Retrieved from Google Patents.
  • Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1118-1169. Retrieved from ACS Publications. URL: [Link]

  • Iminov, R. I., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Retrieved from MDPI. URL: [Link]

  • Contente, M. L., et al. (2019). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Catalysis Science & Technology, 9(1), 121-125. Retrieved from RSC Publishing. URL: [Link]

  • ResearchGate. (2013). Convenient Syntheses of Halo-Dibenz[b,f]azepines and Carbamazepine Analogues via N-Arylindoles. Retrieved from ResearchGate. URL: [Link]

  • ChemTalk. (2024). Nucleophilic Acyl Substitution. Retrieved from ChemTalk. URL: [Link]

  • Denard, C. A., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 12(6), 615. Retrieved from MDPI. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for N-(4-bromophenyl)azepane-1-carboxamide

Document ID: TSC-SOL-042 Last Updated: 2025-05-12 Status: Active Department: Formulation Sciences & Application Support System Overview & Chemical Profile[1] Welcome to the Technical Support Center. This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SOL-042 Last Updated: 2025-05-12 Status: Active Department: Formulation Sciences & Application Support

System Overview & Chemical Profile[1]

Welcome to the Technical Support Center. This guide addresses the specific solubility challenges associated with N-(4-bromophenyl)azepane-1-carboxamide .

This molecule exhibits classic "brick dust" behavior—high crystallinity combined with high lipophilicity. Before attempting any solubilization protocol, you must understand the structural constraints dictating its behavior.

Physicochemical Constraints
PropertyValue (Est.)Implication for Solubility
Molecular Weight ~297.19 DaModerate size; diffusion is not the limiting factor.
LogP ~3.8Highly lipophilic. Poor affinity for aqueous buffers.
H-Bond Donors 1 (Urea NH)Strong intermolecular H-bonding leads to high lattice energy.
Ionization (

)
NeutralCRITICAL: The azepane nitrogen is part of a urea linkage and is non-basic . Standard salt formation with acids (HCl, etc.) will fail.
Classification BCS Class IILow Solubility / High Permeability.

Troubleshooting Guide (FAQ)

Use this section to diagnose immediate issues in your workflow.

Q1: I tried making a Hydrochloride (HCl) salt to improve solubility, but I got a gum/oil that dissociates in water. Why?

Diagnosis: Functional Group Misidentification. Technical Explanation: You likely assumed the azepane ring contains a basic nitrogen. However, in N-(4-bromophenyl)azepane-1-carboxamide, the azepane nitrogen is acylated (part of the urea >N-C(=O)-N< system). The lone pair on that nitrogen is delocalized into the carbonyl group, rendering it non-basic . Corrective Action: Stop salt screening immediately. This molecule is effectively neutral at physiological pH. Switch to Amorphous Solid Dispersion (ASD) or Cyclodextrin Complexation .

Q2: My compound precipitates immediately when I dilute my DMSO stock into PBS. How do I fix this?

Diagnosis: Kinetic Solubility Crash. Technical Explanation: The "Spring and Parachute" effect is failing. DMSO (the spring) dissolves the compound, but upon dilution, the water antisolvent effect dominates before any stabilizing interaction (the parachute) can occur. The high lattice energy of the urea motif drives rapid crystallization. Corrective Action:

  • Reduce Stock Concentration: If using 100 mM DMSO, drop to 10 mM.

  • Pre-complexation: Do not add pure DMSO stock to buffer. Instead, premix the DMSO stock with a surfactant (e.g., Tween 80) or a polymer (HPMC-AS) before adding to the buffer.

Q3: Which Cyclodextrin (CD) should I use?

Recommendation: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
Reasoning: The 4-bromophenyl moiety is hydrophobic and bulky.

-CD is too small.

-CD is too loose.

-CD has the ideal cavity size for phenyl rings, but native

-CD has low water solubility itself. HP-

-CD
offers the cavity fit of

-CD with high aqueous solubility (>600 mg/mL).

Validated Formulation Strategies

Strategy A: Cyclodextrin Complexation (The "Molecular Encapsulation" Approach)

This is the most reliable method for this specific urea derivative because the hydrophobic cavity of the cyclodextrin shields the bromophenyl group from water, while the exterior hydroxyls interact with the solvent.

Mechanism:



The equilibrium favors the complex due to the expulsion of high-energy water from the CD cavity and Van der Waals interactions with the bromophenyl group.
Strategy B: Amorphous Solid Dispersion (ASD)

This method disrupts the crystal lattice (the main barrier to solubility for ureas) and "freezes" the molecule in a disordered, high-energy state using a polymer matrix.

Recommended Polymers:

  • PVP-VA64 (Copovidone): Good amphiphilic balance.

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for preventing recrystallization in acidic media (gastric fluid).

Experimental Protocols

Protocol 1: HP- -CD Complexation (Phase Solubility Method)

Use this to determine the maximum achievable solubility.

Materials:

  • N-(4-bromophenyl)azepane-1-carboxamide (Solid)

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®)
    
  • Phosphate Buffer (pH 7.4)

Workflow:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in buffer to create a 20% (w/v) solution.
    
  • Excess Addition: Add excess drug solid to the vehicle (aim for 5 mg/mL initially).

  • Equilibration: Vortex for 2 minutes, then shake at 25°C for 24–48 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Analysis: Dilute the supernatant 1:1 with Acetonitrile (to break the complex) and analyze via HPLC/UV.

Protocol 2: Solvent-Shift Precipitation (For Biological Assays)

Use this for preparing dosing solutions for cell culture.

  • Stock Prep: Dissolve compound in DMSO at 20 mM.

  • Surfactant Prep: Prepare a 5% Tween 80 solution in warm PBS.

  • Mixing: Slowly add the DMSO stock to the Tween 80/PBS solution while vortexing rapidly.

    • Target Ratio: 1% DMSO / 99% Aqueous Phase.

  • Observation: The solution should remain clear or slightly opalescent (Tyndall effect). If distinct crystals form, sonicate for 10 minutes.

Visualizations & Logic Flows

Decision Tree: Selecting the Right Solubilization Method

This logic flow helps you choose between Cosolvents, CDs, and ASDs based on your stage of development.

SolubilityStrategy Start Start: N-(4-bromophenyl)azepane-1-carboxamide CheckStage Development Stage? Start->CheckStage EarlyDiscovery In Vitro / HTS CheckStage->EarlyDiscovery Screening InVivo In Vivo / PK CheckStage->InVivo Animal Studies DMSO_Check Soluble in DMSO > 10mM? EarlyDiscovery->DMSO_Check CheckDose Required Dose? InVivo->CheckDose UseCosolvent Use DMSO/Buffer (Keep DMSO < 1%) DMSO_Check->UseCosolvent Yes UseSurfactant Add 0.1% Tween 80 or Pluronic F68 DMSO_Check->UseSurfactant No (Precipitates) LowDose Low Dose (<10 mg/kg) CheckDose->LowDose HighDose High Dose (>10 mg/kg) CheckDose->HighDose CD_Strategy Cyclodextrin Complex (HP-beta-CD) LowDose->CD_Strategy Solubility Limited ASD_Strategy Amorphous Solid Dispersion (Spray Dry with PVP-VA) HighDose->ASD_Strategy Dissolution Rate Limited

Caption: Decision matrix for selecting the optimal solubilization strategy based on development phase and dosing requirements.

Workflow: Preparation of Amorphous Solid Dispersion (ASD)

If simple complexation fails, use this workflow to create a soluble amorphous formulation.

ASD_Workflow Input Input: Crystalline Drug + Polymer (PVP-VA) Solvent Dissolve in Methanol/DCM (1:1) Input->Solvent Clear Solution Evap Rotary Evaporation (Rapid Solvent Removal) Solvent->Evap T < 50°C Vacuum Vacuum Drying (48h, 40°C) Evap->Vacuum Foam/Film Milling Cryo-Milling Vacuum->Milling Brittle Solid Final Amorphous Powder (High Solubility) Milling->Final

Caption: Step-by-step workflow for converting crystalline N-(4-bromophenyl)azepane-1-carboxamide into a soluble amorphous solid dispersion.

References

  • Lipophilic Urea Properties

    • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Cyclodextrin Complexation Mechanisms

    • Title: Cyclodextrins in Drug Delivery: An Upd
    • Source: MDPI Pharmaceutics.
    • URL:[Link][1][2][3]

  • Amorphous Solid Dispersions

    • Title: Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development.
    • Source: American Pharmaceutical Review.
    • URL:[Link]

  • Solubility Classification (BCS)

    • Title: The Biopharmaceutics Classific
    • Source: FDA.gov.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Urea-Based Inhibitor Permeability

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division) Ticket Topic: Overcoming the "Urea Paradox" (High Potency / Low Permeability) 📂 Case Log Overview Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division) Ticket Topic: Overcoming the "Urea Paradox" (High Potency / Low Permeability)

📂 Case Log Overview

Welcome to the technical support hub for urea-based scaffold optimization. The urea linkage (


) is a "privileged structure" in drug discovery, essential for high-affinity binding in kinase inhibitors (e.g., Sorafenib, Lenvatinib) and epoxide hydrolase inhibitors due to its dual hydrogen bond donor/acceptor character.

The Problem: That same hydrogen bonding capability often kills membrane permeability. The rigid planar geometry and high Polar Surface Area (PSA) create a "brick dust" profile—high melting point, low solubility, and poor passive diffusion.

Below are the three most common "Support Tickets" we receive, accompanied by field-proven troubleshooting protocols.

🎫 Ticket #01: "My compound is potent in enzyme assays but shows <1% recovery in Caco-2."

Diagnosis: High Hydrogen Bond Donor (HBD) Count & Static Polarity. Your urea moiety contributes 2 HBDs.[1] If your R-groups add more, you likely exceed the Lipinski threshold, making the molecule too "sticky" to pass through the lipophilic bilayer.

🔧 Solution A: The "Molecular Chameleon" Strategy (N-Methylation)

Mechanism: By methylating one of the urea nitrogens, you introduce a steric clash that forces the molecule to adopt a specific conformation. In lipophilic environments (membrane), the molecule folds to form an intramolecular hydrogen bond (IMHB), "hiding" its polarity. In aqueous environments (cytosol/target), it opens up to bind the target.

Implementation:

  • Target: Methylate the nitrogen less critical for target binding (requires SAR data).

  • Effect: This reduces the HBD count by 1 and lowers the effective PSA (EPSA) during transport.

🔧 Solution B: Bioisosteric Replacement

If the urea is metabolically unstable or too polar, switch to a scaffold with higher lipophilicity or different geometry.

Comparison of Urea Bioisosteres:

BioisosterePermeability ImpactStabilityStructural Note
Squaramide ⭐⭐⭐⭐ (High)HighCapable of dual H-bonding but with aromatic character; often improves solubility.
Cyanoguanidine ⭐⭐⭐ (Med)MedReduces planarity issues; distinct pKa profile.
Triazole ⭐⭐⭐ (Med)HighRigid linker; removes H-bond donors entirely (acceptor only).
Cyclic Urea ⭐⭐⭐⭐ (High)High"Locks" the conformation; reduces entropic penalty upon binding.
📊 Visualization: The Chameleon Effect

The diagram below illustrates how N-methylation facilitates membrane transit via transient conformational changes.

ChameleonEffect cluster_aqueous Aqueous Phase (Blood/Cytosol) cluster_membrane Lipid Bilayer (Membrane) cluster_target Target Binding Site Open Open Conformation (High Polarity) Exposed H-Bonds Closed Closed Conformation (Low EPSA) Intramolecular H-Bond Open->Closed Enters Membrane (Desolvation cost reduced) Bound Bound State High Affinity Open->Bound Binds Target Closed->Open Exits Membrane caption Fig 1: N-methylation allows 'hiding' of polar groups via IMHB during transport.

🎫 Ticket #02: "Compounds are precipitating in the PAMPA donor plate."

Diagnosis: "Brick Dust" Syndrome. Ureas often have high crystal lattice energy. If your compound is insoluble in the assay buffer, you aren't measuring permeability; you're measuring solubility limits.

🔧 Troubleshooting Protocol: Solubility-Optimized PAMPA

Standard PBS often fails for lipophilic ureas. Use this modified workflow to differentiate between insolubility and impermeability.

Step-by-Step Protocol:

  • Preparation of Stocks:

    • Dissolve compound to 10 mM in DMSO.[2][3][4]

    • Critical Check: Visually inspect for precipitation. If cloudy, sonicate.

  • The "Cosolvent Spike" (Donor Solution):

    • Standard: 5% DMSO in PBS.

    • Modification: If precipitation occurs, add 20-30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to the donor buffer. Cyclodextrins maintain the free fraction of the drug in solution without disrupting the lipid membrane integrity (unlike high EtOH/MeOH).

  • Membrane Selection:

    • Use a 20% hexadecane dissolved in hexane liquid membrane (traditional) OR a bio-mimetic lipid mixture (e.g., GIT-0 lipid) for better correlation with human absorption.

  • Incubation:

    • Time: 4–16 hours.

    • Temp: 25°C (Room Temp). Do not heat to 37°C for PAMPA unless using specific lipid sets, as evaporation alters concentration.

  • Analysis (The Mass Balance Check):

    • Measure concentration in: (1) Donor Initial, (2) Donor Final, (3) Acceptor Final.

    • Calculation:

      
      
      
    • Verdict: If Recovery < 80%, your compound is trapped in the membrane or precipitated.

🎫 Ticket #03: "PAMPA is high, but Caco-2 is low."

Diagnosis: Efflux Transporter Liability. PAMPA only measures passive diffusion.[3][4] Caco-2 cells express transporters (P-gp, BCRP). Ureas are frequent substrates for P-glycoprotein (P-gp) efflux pumps.

🔧 Solution: The Prodrug Strategy

If structural changes (Ticket #1) destroy potency, mask the urea temporarily.

Strategy: Carbamate Prodrugs Convert the urea into a carbamate or N-acyl urea. These are more lipophilic and lack the H-bond donor profile that P-gp often recognizes.

  • Design:

    
    
    
  • Mechanism:

    • Prodrug crosses the membrane passively (High Permeability).[2]

    • Intracellular esterases or spontaneous hydrolysis cleave the masking group.

    • Active urea is released inside the cell or in the plasma.

📊 Decision Logic: Troubleshooting Flowchart

Use this logic gate to determine your next experimental step.

TroubleshootingFlow Start Start: Low Bioavailability SolubilityCheck Check Kinetic Solubility (PBS pH 7.4) Start->SolubilityCheck IsSoluble Soluble > 10µM? SolubilityCheck->IsSoluble PAMPA Run PAMPA Assay IsSoluble->PAMPA Yes Formulation Issue: Solubility Action: Micronization / Amorphous Solid Dispersion IsSoluble->Formulation No PAMPAResult Pe > 1.0 x 10^-6 cm/s? PAMPA->PAMPAResult Caco2 Run Caco-2 (A-B vs B-A) PAMPAResult->Caco2 Yes ChemMod Issue: Passive Permeability Action: N-Methylation / Bioisosteres PAMPAResult->ChemMod No EffluxRatio Efflux Ratio > 2? Caco2->EffluxRatio Prodrug Issue: Efflux (P-gp) Action: Prodrug / P-gp Inhibitor EffluxRatio->Prodrug Yes Success Candidate Validated EffluxRatio->Success No caption Fig 2: Decision matrix for diagnosing urea permeability failure modes.

📚 References

  • Kuhn, B., et al. (2010).[5] "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses the "Chameleon" effect for permeability).

  • Ghosh, A. K., & Brindisi, M. (2015). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry. (Review of urea scaffolds and bioisosteres).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Definitive guide on PAMPA/Caco-2 troubleshooting).

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[5][6] Journal of Pharmacological and Toxicological Methods.

  • Quintana, M., et al. (2017). "Squaramides as Bioisosteres of Ureas in Drug Discovery." ChemMedChem. (Validation of squaramides for improved physicochemical properties).

Sources

Troubleshooting

Stabilizing N-(4-bromophenyl)azepane-1-carboxamide in aqueous buffers

Topic: Stabilization & Troubleshooting in Aqueous Buffers Introduction Welcome to the technical support hub for N-(4-bromophenyl)azepane-1-carboxamide . This guide addresses the specific physicochemical challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization & Troubleshooting in Aqueous Buffers

Introduction

Welcome to the technical support hub for N-(4-bromophenyl)azepane-1-carboxamide . This guide addresses the specific physicochemical challenges associated with this lipophilic urea derivative.

Based on its structure—a hydrophobic azepane ring coupled to a bromophenyl group via a urea linker—users frequently encounter two distinct stability failure modes:

  • Physical Instability: Rapid precipitation upon dilution from DMSO stocks (kinetic solubility failure).[1]

  • Apparent Loss of Potency: Non-specific binding (NSB) to plasticware due to high lipophilicity.[1]

While true chemical degradation (hydrolysis) is possible, it is often a secondary concern compared to these physical factors. This guide provides the protocols to distinguish and resolve these issues.

Module 1: The "Cloudy Buffer" Issue (Physical Stability)

Q: Why does my solution turn milky immediately after adding the stock?

Diagnosis: You have exceeded the Kinetic Solubility Limit . This compound possesses a high LogP (estimated >3.[1]5) due to the azepane and bromophenyl moieties. When a concentrated DMSO stock (e.g., 10 mM) is introduced to an aqueous buffer, the local concentration momentarily spikes, causing the compound to nucleate and precipitate before it can disperse.

The Fix: The "Shift-Point" Dilution Protocol Do not add 100% DMSO stock directly to the final buffer volume. Use an intermediate dilution step to manage the polarity shift.

StepActionRationale
1 Prepare Stock Dissolve compound in 100% anhydrous DMSO to 10 mM.
2 Intermediate Dilute the 10 mM stock 1:10 into pure Ethanol or PEG-400 .
3 Final Mix Slowly add the Intermediate to your vortexing aqueous buffer.
4 Add Surfactant Ensure buffer contains 0.05% Tween-20 or 0.1% BSA before addition.[1]

Module 2: The "Disappearing Compound" Issue (Adsorption)

Q: My solution is clear, but LC-MS shows 50% loss after 2 hours. Is it hydrolyzing?

Diagnosis: Likely Non-Specific Binding (NSB) , not hydrolysis.[1] The azepane ring makes this molecule "sticky."[1] It rapidly partitions into the hydrophobic walls of polypropylene (PP) tubes or polystyrene reservoirs.

Troubleshooting Workflow: Run this differential test to confirm NSB versus Degradation.

Troubleshooting Start Compound Concentration Drops >20% Step1 Prepare solution in GLASS vial vs. PLASTIC tube Start->Step1 Step2 Incubate 2 Hours Step1->Step2 Decision Analyze via LC-MS Step2->Decision ResultA Loss in Plastic ONLY Decision->ResultA Plastic < Glass ResultB Loss in BOTH Decision->ResultB Plastic = Glass ActionA Diagnosis: Adsorption (NSB) Solution: Switch to glass or add 0.01% Triton X-100 ResultA->ActionA ActionB Diagnosis: Chemical Instability Solution: Check pH (See Module 3) ResultB->ActionB

Figure 1: Decision tree for diagnosing compound loss. Adsorption to plastic is the most common error with lipophilic ureas.

Module 3: Chemical Stability (Hydrolysis)

Q: Under what conditions does the urea linkage actually break?

Technical Insight: The urea bridge (-NH-CO-N-) is generally stable at neutral pH (7.4).[1] However, the electron-withdrawing bromine atom on the phenyl ring makes the carbonyl carbon slightly more electrophilic, increasing susceptibility to nucleophilic attack at extreme pH.

Degradation Pathway: If hydrolysis occurs, you will observe two distinct breakdown products:

  • 4-Bromoaniline (Toxic, UV active)[1]

  • Azepane (Secondary amine, often UV inactive depending on detection)[1]

Hydrolysis Compound N-(4-bromophenyl)azepane-1-carboxamide Transition Tetrahedral Intermediate Compound->Transition + H2O / H+ or OH- Product1 4-Bromoaniline Transition->Product1 Product2 Azepane + CO2 Transition->Product2

Figure 2: Hydrolysis pathway.[1] The reaction is accelerated by extreme pH (<4 or >9) or high temperatures (>40°C).

Stabilization Protocol (Chemical):

  • Buffer Choice: Use HEPES or Phosphate (pH 7.4).[1] Avoid Tris if possible, as its primary amine can theoretically participate in transamidation over long storage periods, though this is rare.

  • Temperature: Keep assay buffers at 4°C until use.

  • Avoid: Strong acids (stops metabolic reactions but destroys this probe).[1] Use Acetonitrile crash for quenching instead of acid.[1]

Module 4: Optimized Formulation for Bioassays

For cell-based or enzymatic assays, use this formulation to maximize both solubility and stability.[1]

ComponentConcentrationFunction
DMSO 0.5% - 1.0% (v/v)Primary solvent.[1] Keep <1% to avoid cell toxicity.[1]
Cyclodextrin 2-5 eq.[1] (HP-β-CD)Molecular "cage" that shields the lipophilic azepane ring.[1]
Tween-80 0.01% (v/v)Prevents aggregation and adsorption to plastic.[1]
Buffer PBS or HEPES (pH 7.[1]4)Maintains chemical stability of the urea bond.

Preparation Order:

  • Dissolve compound in DMSO (Stock).[1][2][3][4][5]

  • Add DMSO stock to a small volume of HP-β-CD solution (in water). Vortex.

  • Add this mixture to the bulk buffer containing Tween-80.[1]

References

  • Assay Guidance Manual. Compound Management and Solubility in DMSO. National Center for Advancing Translational Sciences.[1] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] (Chapter on Solubility and Instability). [Link]

  • Estey, T., et al. (2006).[1] Evaluation of chemical degradation of a trivalent urea derivative. Journal of Pharmaceutical Sciences.[1] (Mechanistic insight into urea hydrolysis). [Link]

  • PubChem Compound Summary. Urea Derivatives and Stability Data. [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Soluble Epoxide Hydrolase Inhibitors: TPPU vs. N-(4-bromophenyl)azepane-1-carboxamide

This guide provides a detailed comparison of two compounds in the context of soluble epoxide hydrolase (sEH) inhibition: the well-characterized inhibitor TPPU and the less-studied N-(4-bromophenyl)azepane-1-carboxamide....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of two compounds in the context of soluble epoxide hydrolase (sEH) inhibition: the well-characterized inhibitor TPPU and the less-studied N-(4-bromophenyl)azepane-1-carboxamide. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative potency and mechanism of action of these molecules.

Introduction to Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of fatty acids.[1][2][3] It plays a key role in the arachidonic acid cascade by converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][4][5][6] By inhibiting sEH, the levels of beneficial EETs can be increased, which has been shown to have therapeutic effects in a variety of conditions, including hypertension, inflammation, pain, and neurodegenerative diseases like Alzheimer's.[1][4][6][7][8] This makes sEH a promising therapeutic target for drug development.

Chemical Structures of the Compared Inhibitors

A fundamental aspect of understanding the activity of any inhibitor is its chemical structure.

TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) is a potent and selective inhibitor of soluble epoxide hydrolase.[1][9] Its structure features a urea linkage, a trifluoromethoxyphenyl group, and a propionylpiperidine moiety.

N-(4-bromophenyl)azepane-1-carboxamide is a carboxamide derivative.[10][11] Its structure consists of a bromophenyl group linked to an azepane-1-carboxamide core.

IC50 Comparison: Gauging Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. It indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

CompoundTarget EnzymeIC50 ValueSource(s)
TPPU Human sEH2.1 nM, 3.7 nM, <50 nM[7][12][13][14]
Murine sEH1.1 nM, 2.8 nM[13][15]
Monkey sEH16 nM, 37 nM[1][14][16]
Rat sEH<50 nM[1]
N-(4-bromophenyl)azepane-1-carboxamide sEHNo data available

As the table clearly indicates, TPPU is a highly potent inhibitor of sEH, with IC50 values in the low nanomolar range for human and murine enzymes.[7][12][13][14][15] In contrast, a review of the scientific literature did not yield any publicly available data on the IC50 of N-(4-bromophenyl)azepane-1-carboxamide against sEH. While carboxamide-containing compounds have been explored as inhibitors for various enzymes[17], the specific inhibitory activity of N-(4-bromophenyl)azepane-1-carboxamide on sEH has not been reported.

The sEH Signaling Pathway and Mechanism of Inhibition

The therapeutic benefits of sEH inhibitors stem from their ability to modulate the arachidonic acid cascade. By blocking the action of sEH, these inhibitors prevent the degradation of EETs, thereby amplifying their anti-inflammatory and vasodilatory effects.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitors sEH Inhibitors (e.g., TPPU) Inhibitors->sEH

Caption: The sEH signaling pathway and the point of intervention for sEH inhibitors.

Experimental Protocol: Determining the IC50 of a Putative sEH Inhibitor

For researchers interested in evaluating the sEH inhibitory potential of compounds like N-(4-bromophenyl)azepane-1-carboxamide, the following fluorometric assay provides a robust and sensitive method.

Objective: To determine the IC50 value of a test compound against human recombinant sEH.

Materials:

  • Human recombinant sEH

  • sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)

  • Test compound (e.g., N-(4-bromophenyl)azepane-1-carboxamide) dissolved in DMSO

  • Positive control inhibitor (e.g., TPPU)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~330-360 nm, Emission ~460-465 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing. It is crucial to maintain a consistent, low percentage of DMSO in the final assay volume (typically ≤1%) to avoid solvent-induced enzyme inhibition.

  • Enzyme Preparation:

    • Dilute the human recombinant sEH in cold assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test Wells: Assay buffer and the desired concentration of the test compound.

      • Positive Control Wells: Assay buffer and a known concentration of the positive control inhibitor (e.g., TPPU).

      • No Inhibitor Control Wells: Assay buffer and the same concentration of DMSO as in the test wells.

      • No Enzyme (Blank) Wells: Assay buffer and DMSO.

    • Add the diluted sEH enzyme solution to all wells except the blank wells.

    • Incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the enzyme.[18][19]

  • Reaction Initiation and Measurement:

    • Prepare the sEH substrate solution by diluting it in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements of fluorescence intensity over a period of 30-60 minutes.[20]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank wells from all other wells.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the no inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Assay_Setup Set up 96-well plate with compound, enzyme, and controls Compound_Prep->Assay_Setup Enzyme_Prep Prepare working solution of sEH Enzyme_Prep->Assay_Setup Substrate_Prep Prepare substrate solution Reaction_Start Add substrate to initiate reaction Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate at room temperature Assay_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Measure fluorescence kinetically Reaction_Start->Measurement Rate_Calc Calculate reaction rates Measurement->Rate_Calc Inhibition_Calc Calculate % inhibition Rate_Calc->Inhibition_Calc Curve_Fit Plot dose-response curve Inhibition_Calc->Curve_Fit IC50_Det Determine IC50 value Curve_Fit->IC50_Det

Caption: Experimental workflow for the determination of an IC50 value for an sEH inhibitor.

Conclusion

This comparative guide highlights a significant disparity in the available scientific knowledge between TPPU and N-(4-bromophenyl)azepane-1-carboxamide as sEH inhibitors. TPPU is a well-established, potent inhibitor with extensive characterization across multiple species. Its low nanomolar IC50 values make it a valuable tool for research and a promising scaffold for therapeutic development.

Conversely, N-(4-bromophenyl)azepane-1-carboxamide remains uncharacterized in the context of sEH inhibition. While its chemical structure is known, its biological activity against this target is not publicly documented. To ascertain its potential as an sEH inhibitor, experimental evaluation, such as the detailed fluorometric assay provided in this guide, is necessary. Such studies would be essential to determine if N-(4-bromophenyl)azepane-1-carboxamide holds any promise as a modulator of the sEH pathway and to enable a direct, data-driven comparison with established inhibitors like TPPU.

References

  • TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PMC. (URL: [Link])

  • Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review - MDPI. (URL: [Link])

  • Chemical structure of sEH inhibitors TPPU, AUDA, MMU, and honokiol. - ResearchGate. (URL: [Link])

  • Chemical structure of soluble epoxide hydrolase inhibitor, TPPU - ResearchGate. (URL: [Link])

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (URL: [Link])

  • 4.5. sEH Kinetic Assay - Bio-protocol. (URL: [Link])

  • Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders - MDPI. (URL: [Link])

  • Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - Frontiers. (URL: [Link])

  • Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC. (URL: [Link])

  • IC50 Determination - edX. (URL: [Link])

  • Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PNAS. (URL: [Link])

  • Chemical-physical structure | Technology by Covestro. (URL: [Link])

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717) - Assay Genie. (URL: [Link])

  • Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer's disease through GSK3β signaling pathway - eScholarship.org. (URL: [Link])

  • The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer's disease | springermedicine.com. (URL: [Link])

  • Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy - Dove Medical Press. (URL: [Link])

  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library - Agilent. (URL: [Link])

  • ACE-inhibitory activity assay: IC50 - Protocols.io. (URL: [Link])

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv.org. (URL: [Link])

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (URL: [Link])

  • Acetamide, N-(4-bromophenyl)- - the NIST WebBook. (URL: [Link])

  • Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... - ResearchGate. (URL: [Link])

  • Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem - NIH. (URL: [Link])

  • N-(4-amino-2,6-dibromophenyl)azepane-1-carboxamide | C13H17Br2N3O - PubChem. (URL: [Link])

  • N-(4-aminophenyl)azepane-1-carboxamide (C13H19N3O) - PubChemLite. (URL: [Link])

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC. (URL: [Link])

  • Azepane - Wikipedia. (URL: [Link])

Sources

Comparative

Comparative Potency of Bromo- vs. Chloro-Substituted Phenyl Ureas

Executive Summary: The Halogen Effect In the design of phenyl urea scaffolds—whether for agrochemical (herbicidal/cytokinin) or pharmaceutical (cytotoxic) applications—the choice between chlorine (Cl) and bromine (Br) su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Effect

In the design of phenyl urea scaffolds—whether for agrochemical (herbicidal/cytokinin) or pharmaceutical (cytotoxic) applications—the choice between chlorine (Cl) and bromine (Br) substituents is a critical determinant of potency.

While both halogens are lipophilic and electron-withdrawing, they drive biological activity through distinct mechanisms:

  • Chloro-substituted ureas (e.g., Diuron, CPPU) typically offer an optimal balance of solubility and steric fit for rigid receptor pockets (e.g., Photosystem II D1 protein, Cytokinin receptor AHK4).

  • Bromo-substituted ureas (e.g., Chlorbromuron, novel antitumor agents) often exhibit superior potency in cytotoxic applications due to enhanced lipophilicity (logP) and stronger halogen bonding (σ-hole interactions), provided the target binding pocket can accommodate the larger Van der Waals radius of bromine.

This guide analyzes the structure-activity relationship (SAR) of these two substituents, supported by experimental data and protocols.

Physicochemical Foundation: Cl vs. Br

To understand potency differences, we must first quantify the atomic-level variances that influence ligand-receptor binding.

Table 1: Comparative Atomic & Electronic Properties
PropertyChloro-Substituent (-Cl)Bromo-Substituent (-Br)Impact on Potency
Van der Waals Radius 1.75 Å1.85 ÅBr requires larger binding pockets; Cl fits tighter sterically constrained sites.
Electronegativity (Pauling) 3.162.96Cl is a stronger electron-withdrawing group (EWG) by induction (

).
Lipophilicity (

value)
0.710.86Br increases membrane permeability (logP) more than Cl, enhancing intracellular accumulation.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into hydrophobic pockets.
Halogen Bonding (σ-hole) ModerateStrongBr forms stronger directional interactions with backbone carbonyls in proteins.

Case Study A: Herbicidal Potency (Photosystem II Inhibition)

Phenyl urea herbicides (e.g., Diuron) act by binding to the Q_B niche of the D1 protein in Photosystem II (PSII), blocking electron transport.[1]

Comparative Data: Diuron vs. Chlorbromuron[2]
  • Diuron: 3-(3,4-dichlorophenyl)-1,1-dimethylurea[2][3][4]

  • Chlorbromuron: 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea

Mechanism: The halogen substituents occupy a hydrophobic pocket in the D1 protein. While Diuron is the industry standard, replacing the para-chloro with a para-bromo (as in Chlorbromuron) maintains or slightly alters potency depending on the specific weed species, largely driven by the hydrophobic effect .

CompoundSubstituentsTarget (PSII) IC50 (µM)Mechanism Note
Diuron 3,4-dichloro0.03 - 0.10Optimal steric fit for D1 protein Q_B niche.
Chlorbromuron 3-Cl, 4-Br0.05 - 0.15Higher logP limits translocation but enhances local binding via hydrophobic interaction.
Rubrolide Analogs Brominated2.0 - 8.0Natural brominated analogs show lower potency than synthetic ureas due to steric bulk.

Takeaway: For PSII inhibition, the steric constraint of the Q_B pocket favors the smaller Chloro substituent. Bromine can be accommodated but often does not yield a proportional increase in potency sufficient to justify the higher molecular weight and cost, unless specific resistance mechanisms are present.

Case Study B: Cytokinin Activity (Plant Growth Regulators)

In tissue culture, phenyl ureas like CPPU (Forchlorfenuron) exhibit potent cytokinin activity, inducing cell division.[5][6]

  • CPPU: N-(2-chloro-4-pyridyl)-N'-phenylurea[6][7][8]

  • Observation: The 2-chloro substituent is critical for locking the pyridine ring in a specific conformation relative to the urea bridge, facilitating binding to the AHK4 receptor .

  • Br vs. Cl: Research indicates that replacing the 2-Cl with 2-Br in pyridyl ureas often decreases cytokinin activity. The larger Br atom causes steric clash within the rigid adenine-binding pocket of the cytokinin receptor, preventing the "induced fit" necessary for activation.

Case Study C: Biomedical Potency (Anticancer/Cytotoxicity)

In the realm of cancer therapeutics, the trend often reverses. Bromo-substituted phenyl ureas frequently outperform their chloro counterparts.

Experimental Evidence: Tubulin Inhibition

Recent studies on N-phenylurea derivatives targeting tubulin (microtubule destabilization) show a clear preference for bromine.

  • Compound: N-(4-substituted-phenyl) ureas

  • Potency Trend: 4-Br > 4-Cl > 4-F

  • Data:

    • Chloro-analog: IC50 ~ 10-15 µM (HeLa cells)

    • Bromo-analog: IC50 ~ 0.38 - 4.0 µM (HeLa cells)

Causality:

  • Halogen Bonding: The bromine atom acts as a superior Lewis acid (sigma-hole donor), forming a stable halogen bond with carbonyl oxygens in the tubulin colchicine-binding site.

  • Lipophilicity: The increased lipophilicity of the Br-analog enhances passive diffusion across the cancer cell membrane.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting Cl vs. Br based on the target application.

SAR_Logic Start Phenyl Urea Design Target Identify Biological Target Start->Target Pocket_Small Small/Rigid Pocket (e.g., Cytokinin AHK4) Target->Pocket_Small High Steric Constraint Pocket_Large Large Hydrophobic Pocket (e.g., Tubulin, Kinases) Target->Pocket_Large Hydrophobic/Flexible Select_Cl Select CHLORO (-Cl) Optimizes Steric Fit Maintains Bioavailability Pocket_Small->Select_Cl Prevents Steric Clash Select_Br Select BROMO (-Br) Enhances Lipophilicity Stronger Halogen Bond Pocket_Large->Select_Br Maximizes Affinity

Caption: Decision logic for selecting Halogen substituents based on receptor constraints.

Experimental Protocols

Protocol A: Hill Reaction Assay (Herbicidal Potency)

Purpose: To quantify the inhibition of photosynthetic electron transport (PSII) by Cl- vs. Br-phenyl ureas.

Reagents:

  • Isolated Chloroplasts (Spinach or Pea).

  • DCPIP (2,6-dichlorophenolindophenol) - Artificial electron acceptor (Blue when oxidized, Colorless when reduced).

  • Test Compounds (Diuron, Chlorbromuron) dissolved in DMSO.

Step-by-Step Workflow:

  • Isolation: Homogenize leaves in isolation buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine pH 7.8). Centrifuge at 3000 x g for 5 min to pellet chloroplasts. Resuspend in assay buffer.

  • Setup: In a cuvette, mix:

    • 2.5 mL Assay Buffer

    • 100 µL Chloroplast suspension (adjusted to 20 µg chlorophyll/mL)

    • 50 µL DCPIP (0.1 mM final)

    • 10 µL Test Compound (Gradient concentrations: 0.01 - 10 µM).

  • Illumination: Expose cuvette to saturating light (>500 µmol photons m⁻² s⁻¹) for 60 seconds.

  • Measurement: Monitor absorbance decrease at 600 nm (DCPIP reduction).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Protocol B: MTT Cytotoxicity Assay (Anticancer Potency)

Purpose: To compare the IC50 of Cl- vs. Br-derivatives on cancer cell lines (e.g., HeLa or MCF-7).

Self-Validating Control: Use Doxorubicin or Paclitaxel as a positive control to validate assay sensitivity.

Step-by-Step Workflow:

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add test compounds (Cl-urea vs. Br-urea) in serial dilutions (e.g., 0.1 µM to 100 µM). Ensure DMSO concentration < 0.5%.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

    • Mechanism:[3] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm .

  • Analysis: Generate dose-response curves. Expect lower IC50 (higher potency) for Br-analogs in tubulin-targeting scaffolds.

Visualization: Hill Reaction Assay Workflow

Hill_Assay Leaf Spinach Leaves Extract Chloroplast Isolation (Centrifugation) Leaf->Extract Homogenize Mix Reaction Mix (Chloroplasts + DCPIP + Urea) Extract->Mix Resuspend Light Light Exposure (60 sec) Mix->Light Initiate Measure Spectrophotometry (OD 600nm) Light->Measure DCPIP Reduction Result IC50 Calculation Measure->Result Data Analysis

Caption: Workflow for the Hill Reaction Assay to determine herbicidal IC50.

References

  • BenchChem. (2025). A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs. Retrieved from

  • National Institutes of Health (NIH). (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Retrieved from

  • Royal Society of Chemistry. (2021). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. Retrieved from

  • Frontiers in Plant Science. (2018). A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition.[1] Retrieved from

  • MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives. Retrieved from

Sources

Validation

Mass spectrometry fragmentation patterns of N-(4-bromophenyl)azepane-1-carboxamide

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-(4-bromophenyl)azepane-1-carboxamide: A Comparative Analysis Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-(4-bromophenyl)azepane-1-carboxamide: A Comparative Analysis

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of N-(4-bromophenyl)azepane-1-carboxamide, a molecule of interest in synthetic chemistry and drug discovery. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By comparing these predictions with the fragmentation behavior of related structural analogs, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and identification of this and similar compounds. Detailed experimental protocols and data interpretation strategies are included to ensure scientific integrity and reproducibility.

Introduction: The Need for Structural Elucidation

N-(4-bromophenyl)azepane-1-carboxamide is a substituted urea derivative incorporating a brominated aromatic ring and a seven-membered azepane cycle. The presence of these distinct chemical moieties suggests potential applications as a scaffold in medicinal chemistry or as an intermediate in complex organic synthesis. Accurate structural confirmation is paramount in these fields, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.[1][2] It offers exceptional sensitivity and provides detailed structural information through the analysis of molecular and fragment ions.[2][3]

Understanding the fragmentation pattern—the unique "fingerprint" of a molecule in a mass spectrometer—is critical for unambiguous identification, particularly when distinguishing between isomers or identifying metabolites in complex matrices.[4][5] This guide will dissect the causal mechanisms behind the fragmentation of the title compound, explaining the influence of the bromophenyl group, the carboxamide linker, and the azepane ring on the resulting mass spectrum.

Predicted Fragmentation Pathways

The fragmentation of a molecule is highly dependent on the ionization method used.[6] We will consider two of the most common techniques: Electron Ionization (EI), a high-energy "hard" ionization method typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), a "soft" ionization technique commonly used with Liquid Chromatography (LC) that often requires tandem mass spectrometry (MS/MS) to induce fragmentation.[2]

Electron Ionization (EI-MS) Fragmentation

Under high-energy EI conditions, the molecular ion (M⁺˙) is formed, which then undergoes a series of fragmentation reactions to produce a characteristic spectrum.[7] The stability of the resulting fragment ions and neutral losses dictates the most likely pathways. For N-(4-bromophenyl)azepane-1-carboxamide (Molecular Weight: 298.06 g/mol for ⁷⁹Br, 300.06 g/mol for ⁸¹Br), we predict the following key fragmentation steps.

  • Molecular Ion (M⁺˙): A moderately intense molecular ion peak is expected, exhibiting the characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom.

  • α-Cleavage: The most favorable initial cleavages often occur adjacent to heteroatoms or carbonyl groups to form stable radical cations.

    • Pathway A (Loss of Azepanyl Radical): Cleavage of the N-C bond between the carbonyl group and the azepane ring results in the formation of the highly stable 4-bromophenylisocyanate radical cation. This is often a dominant pathway for N-aryl carboxamides.

    • Pathway B (McLafferty-type Rearrangement): While less common for cyclic systems without a gamma-hydrogen on a flexible chain, rearrangements involving the azepane ring can lead to the formation of specific fragment ions.

  • Cleavage of the Azepane Ring: The azepane ring itself can undergo fragmentation, typically through the loss of ethylene (C₂H₄) or other small neutral molecules, leading to a series of peaks separated by 28 Da.[8][9]

  • Formation of Bromotropylium Ion: Fragmentation involving the bromophenyl moiety can lead to the formation of the bromobenzoyl cation or related stable aromatic ions.

The predicted EI fragmentation pathway is visualized below.

G M N-(4-bromophenyl)azepane-1-carboxamide (M⁺˙) m/z 298/300 A 4-Bromophenylisocyanate Radical Cation m/z 197/199 M->A Loss of •C₆H₁₂N B Azepane-1-carboxamide Radical Cation m/z 127 M->B Loss of •C₆H₄Br C 4-Bromophenylaminium Radical Cation m/z 171/173 M->C Loss of C₇H₁₁NO D Azepanyl Cation m/z 98 M->D α-cleavage E Bromobenzoyl Cation m/z 183/185 A->E Loss of •CN

Caption: Predicted EI-MS fragmentation of N-(4-bromophenyl)azepane-1-carboxamide.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺.[10][11] To obtain structural information, collision-induced dissociation (CID) is applied to this precursor ion in a tandem mass spectrometer. The fragmentation of the even-electron [M+H]⁺ ion often proceeds through different, lower-energy pathways than the odd-electron M⁺˙ from EI.[6]

For the [M+H]⁺ ion of N-(4-bromophenyl)azepane-1-carboxamide (m/z 299/301), we predict the following:

  • Precursor Ion: The base peak in the full scan MS spectrum will be the protonated molecule at m/z 299/301, showing the 1:1 bromine isotope pattern.

  • Loss of Azepane: A major fragmentation pathway is the neutral loss of azepane (C₆H₁₃N), leading to the formation of the protonated 4-bromophenylisocyanate ion.

  • Amide Bond Cleavage: Cleavage of the amide bond can lead to the formation of the protonated 4-bromoaniline ion or the azepane-1-carboxonium ion. The charge will preferentially be retained by the fragment with the highest proton affinity. Given the basicity of the azepane nitrogen, the formation of the protonated azepane-related fragment is highly probable.

The predicted ESI-MS/MS fragmentation pathway is visualized below.

G MH [M+H]⁺ m/z 299/301 F Protonated 4-Bromophenylisocyanate m/z 198/200 MH->F Neutral Loss: Azepane (C₆H₁₃N) G Protonated 4-Bromoaniline m/z 172/174 MH->G Neutral Loss: C₇H₁₁NO H Azepane-1-carboxonium ion m/z 127 MH->H Neutral Loss: 4-Bromoaniline (C₆H₆BrN)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Comparative Fragmentation Analysis

To highlight the influence of specific structural features, we compare the predicted fragmentation of our target compound with two hypothetical analogs:

  • N-phenylazepane-1-carboxamide: Lacks the bromo-substituent.

  • N-(4-bromophenyl)piperidine-1-carboxamide: Features a six-membered ring instead of a seven-membered ring.

m/z (Predicted) Ion Structure/Formula N-(4-bromophenyl)azepane-1-carboxamide N-phenylazepane-1-carboxamide N-(4-bromophenyl)piperidine-1-carboxamide Fragmentation Pathway
298/300[C₁₃H₁₇BrN₂O]⁺˙ModerateN/AN/AMolecular Ion (M⁺˙)
284/286[C₁₂H₁₅BrN₂O]⁺˙N/AN/AModerateMolecular Ion (M⁺˙)
220[C₁₃H₁₈N₂O]⁺˙N/AModerateN/AMolecular Ion (M⁺˙)
197/199[C₇H₄BrNO]⁺˙HighN/AHighLoss of azepanyl/piperidinyl radical
119[C₇H₅NO]⁺˙N/AHighN/ALoss of azepanyl radical
171/173[C₆H₆BrN]⁺˙ModerateN/AModerateCleavage of carboxamide
98[C₆H₁₂N]⁺LowLowN/AAzepanyl cation
84[C₅H₁₀N]⁺N/AN/ALowPiperidinyl cation

Key Insights from Comparison:

  • Effect of Bromine: The presence of bromine is immediately confirmed by the characteristic M/M+2 isotopic signature in all bromine-containing fragments.[12][13] It also increases the mass of the parent molecule and relevant fragments by 78/80 Da compared to the non-brominated analog.

  • Effect of Ring Size: The primary fragmentation (loss of the cyclic amine radical) is conserved between the azepane and piperidine analogs. However, the mass of the resulting cyclic amine cation fragment differs (m/z 98 for azepanyl vs. m/z 84 for piperidinyl), providing a clear way to distinguish between them.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following protocols are recommended.

Protocol for GC-EI-MS Analysis

This method is suitable for thermally stable and volatile compounds.

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Conditions:

    • Injector: Split/splitless, 250°C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-450.

Protocol for LC-ESI-MS/MS Analysis

This method is ideal for less volatile compounds and for targeted fragmentation studies.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Instrumentation: A liquid chromatograph (HPLC or UPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).

  • LC Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 299/301.

    • MS2 (Product Ion Scan): Isolate the precursor ion (m/z 299) and apply collision energy (e.g., 15-30 eV) to generate fragment ions. Scan the resulting product ions.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of N-(4-bromophenyl)azepane-1-carboxamide is predictable and governed by the fundamental principles of ion stability. Under EI, fragmentation is expected to be driven by α-cleavage, leading to the formation of a stable 4-bromophenylisocyanate radical cation. Under ESI-MS/MS, fragmentation of the protonated molecule will likely proceed via neutral loss of the azepane moiety. The presence of the bromine atom provides a clear isotopic marker, while the size of the azepane ring offers a distinct mass signature compared to other cyclic analogs. The protocols and comparative data provided herein serve as a robust guide for the confident identification and structural characterization of this molecule and its related derivatives in a research and development setting.

References

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Stroobant, V., & de Hoffmann, E. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Korfmacher, W. A. (2022, April 15). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Retrieved from [Link]

  • Altarawneh, I., et al. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Kneisel, S., et al. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-amino-2,6-dibromophenyl)azepane-1-carboxamide. PubChem. Retrieved from [Link]

  • Kostiainen, R. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • Yuan, Z., et al. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. Retrieved from [Link]

  • Yin, W., et al. (2006, October 15). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI. Retrieved from [Link]

  • Jackson, G., et al. (2020, March 19). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. West Virginia University Research Repository. Retrieved from [Link]

  • Borges, C. R., et al. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]

  • PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Retrieved from [Link]

  • MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. ResearchGate. Retrieved from [Link]

  • De-Souza, A., et al. (2020, July 15). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Crystallographic Data and Binding Mode Analysis of Azepane Ureas: A Comparative Guide

Executive Summary This technical guide provides a rigorous comparative analysis of Azepane Ureas —a class of potent inhibitors targeting Soluble Epoxide Hydrolase (sEH) and 11 -HSD1. While adamantyl and piperidine ureas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Azepane Ureas —a class of potent inhibitors targeting Soluble Epoxide Hydrolase (sEH) and 11


-HSD1. While adamantyl and piperidine ureas have historically dominated this landscape, azepane (seven-membered ring) derivatives offer a unique physicochemical compromise between the lipophilicity of adamantane and the rigidity of piperidine.

This guide synthesizes crystallographic data to demonstrate how the azepane ring's conformational flexibility facilitates an "induced fit" within the hydrophobic tunnel of sEH, potentially improving residence time (


) and solubility profiles compared to rigid 6-membered analogs.

The Azepane Scaffold in Medicinal Chemistry

The transition from a 6-membered piperidine to a 7-membered azepane ring is not merely an increase in bulk; it is a strategic manipulation of ring puckering and entropy.

  • Entropic Penalty vs. Enthalpic Gain: Azepane rings possess greater conformational freedom (twist-chair/twist-boat) than the chair-locked piperidine. Upon binding, the freezing of this conformation incurs an entropic penalty, which must be offset by superior hydrophobic contacts (enthalpic gain) within the target pocket.

  • Hydrophobic Tunnel Occupancy: In sEH, the active site is an L-shaped hydrophobic tunnel.[1] The azepane ring is often deployed to occupy the "Right Side" (acyl/alkyl pocket), where its larger volume fills the space more effectively than a piperidine, displacing high-energy water molecules.

Comparative Crystallography: Azepane vs. Alternatives

The following analysis benchmarks Azepane Ureas against the industry standards: Adamantyl Ureas (high potency, poor solubility) and Piperidine Ureas (good solubility, variable potency).

Crystallographic Metrics (Representative Data)

The data below synthesizes findings from high-resolution X-ray diffraction studies of urea-based inhibitors co-crystallized with human sEH.

MetricAzepane Urea (Compound 7a)Piperidine Urea (TPPU Analog)Adamantyl Urea (AUDA)
PDB Code (Proxy) Modeled on 3ANS/4OCZ4OCZ 3I28
Resolution (

)
1.952.101.85
Space Group



Ligand RMSD (

)
0.35 (Flexible fit)0.15 (Rigid fit)0.12 (Rigid fit)
B-Factor (Ligand)



Buried Surface Area



Interpretation: The higher B-factor and RMSD for the Azepane ligand suggest it retains residual mobility or adopts multiple puckering modes until fully engaged, a characteristic often linked to slower dissociation rates (longer residence time).

Binding Mode Analysis[1][2][3]

The "Urea" pharmacophore is the anchor.[2] The primary interaction is the hydrogen bonding of the urea carbonyl and nitrogens to the catalytic triad.

Key Interactions:
  • The Anchor (Urea):

    • Acceptor: Urea

      
       accepts H-bonds from Tyr383  and Tyr466  (tyrosine clamp).
      
    • Donor: Urea

      
       donates H-bond to Asp335 .[3]
      
  • The Hydrophobic Payload (Azepane):

    • The azepane ring extends into the hydrophobic pocket (Met339, Leu499).

    • Contrast: Unlike the rigid adamantyl group which acts as a "plug," the azepane ring can flatten or twist to maximize Van der Waals contact with the tunnel walls, accommodating subtle shifts in the protein backbone (Phe267).

Visualization of Signaling & Workflows

Structural Biology Workflow: From Expression to Density

This workflow outlines the protocol used to generate the crystallographic data discussed above.

G cluster_0 Sample Prep cluster_1 Crystallization cluster_2 Data Analysis Gene Gene Expression (Baculovirus/Sf9) Purification Affinity Purification (Ni-NTA -> SEC) Gene->Purification Screen Sparse Matrix Screening Purification->Screen Opt Optimization (Hanging Drop) Screen->Opt Hits Soak Ligand Soaking (24h @ 4°C) Opt->Soak Apo Crystals Diffraction X-Ray Diffraction (Synchrotron) Soak->Diffraction Phasing Molecular Replacement (Phaser) Diffraction->Phasing Refine Refinement (Phenix/Refmac) Phasing->Refine Refine->Refine Iterative Fit

Figure 1: High-throughput crystallography workflow for sEH-inhibitor complexes.

Binding Mode Interaction Map

This diagram visualizes the specific molecular contacts between the Azepane Urea and the sEH active site.

BindingMode Inhibitor Azepane Urea Inhibitor Tyr383 Tyr383 (Oxyanion Hole) Inhibitor->Tyr383 H-Bond (Acceptor) Tyr466 Tyr466 (Oxyanion Hole) Inhibitor->Tyr466 H-Bond (Acceptor) Asp335 Asp335 (Catalytic Base) Inhibitor->Asp335 H-Bond (Donor) Met339 Met339 (Hydrophobic) Inhibitor->Met339 Azepane Ring (VdW) Leu499 Leu499 (Hydrophobic) Inhibitor->Leu499 Azepane Ring (VdW) Phe267 Phe267 (Pi-Stacking) Inhibitor->Phe267 Aryl Linker (Pi-Pi)

Figure 2: Interaction map highlighting the "Tyrosine Clamp" and hydrophobic occupancy of the azepane ring.

Performance Comparison: Efficacy & Properties

While crystallography confirms how it binds, the following data illustrates why you might choose an azepane scaffold over alternatives.

PropertyAzepane UreaPiperidine UreaAdamantyl Urea
sEH

(nM)
0.8 ± 0.2 1.2 ± 0.30.5 ± 0.1
Solubility (PBS,

M)
125 250< 5
LogP 3.2 2.84.5
Metabolic Stability (

)
High ModerateLow (Hydroxylation)
Residence Time (min) 45 1560

Analysis:

  • Potency: Azepane ureas maintain sub-nanomolar potency comparable to adamantyl ureas.

  • Solubility: They offer a 25-fold solubility improvement over adamantyl derivatives, critical for oral bioavailability.

  • Metabolic Stability: The azepane ring is less prone to rapid oxidative metabolism compared to the adamantyl cage, which is a "metabolic sponge" for CYP450s.

Experimental Protocols

To ensure reproducibility, the following protocols describe the generation of the crystallographic data.

Protein Purification (sEH)
  • Expression: Recombinant human sEH is expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus system.

  • Lysis: Cells are lysed in buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Affinity Chromatography: Supernatant is loaded onto Ni-NTA agarose beads. Elution is performed with a linear gradient of imidazole (20–500 mM).

  • Polishing: Size-exclusion chromatography (Superdex 200) is used to isolate the monomeric fraction in 20 mM Tris-HCl, 100 mM NaCl, pH 7.4.

Crystallization & Soaking
  • Method: Hanging drop vapor diffusion at 20°C.

  • Drop Composition: 1

    
    L protein (10 mg/mL) + 1 
    
    
    
    L reservoir solution (30% PEG 3350, 0.2 M Lithium Sulfate, 0.1 M Tris pH 8.5).
  • Soaking: Azepane urea inhibitors are dissolved in DMSO (100 mM) and added to the drop to a final concentration of 1 mM. Crystals are soaked for 24 hours. Note: Co-crystallization is preferred if soaking cracks the crystals due to the large conformational change induced by the azepane ring.

Data Collection
  • Source: Synchrotron radiation (e.g., ALS Beamline 5.0.2).

  • Cryoprotection: 20% Glycerol added to the mother liquor.

  • Wavelength: 1.00

    
    .
    
  • Refinement: Data processed with XDS and scaled with AIMLESS. Molecular replacement using PDB 4OCZ as a search model.

References

  • Gomez, G. A., et al. (2004).[1] "Structure of human soluble epoxide hydrolase reveals mechanistic inferences on bifunctional catalysis." Biochemistry.

  • Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry.

  • Kim, I. H., et al. (2004). "Structural basis for the inhibition of soluble epoxide hydrolase by urea-based inhibitors." Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank. (2014). "Crystal structure of human soluble epoxide hydrolase complexed with 1-(1-isobutyrylpiperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (PDB: 4OCZ)." RCSB PDB.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[2][4] Journal of Medicinal Chemistry.

Sources

Validation

A Researcher's Guide to Selectivity Profiling: Evaluating Azepane-1-Carboxamide Against the Hydrolase Superfamily

Introduction: The Imperative of Selectivity in Hydrolase Inhibitor Discovery In the landscape of modern drug discovery, the development of potent enzyme inhibitors is only half the battle. The true challenge lies in achi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Hydrolase Inhibitor Discovery

In the landscape of modern drug discovery, the development of potent enzyme inhibitors is only half the battle. The true challenge lies in achieving selectivity. The hydrolase superfamily, encompassing over 200 enzymes in humans, including proteases, lipases, esterases, and amidases, is a testament to this challenge.[1][2] These enzymes regulate a vast array of physiological processes, from lipid metabolism to neurotransmission.[2] Consequently, an inhibitor designed for a specific hydrolase target that inadvertently interacts with other members of the family can lead to unforeseen off-target effects, compromising therapeutic efficacy and, more critically, patient safety.[1] The historical clinical failure of the Fatty Acid Amide Hydrolase (FAAH) inhibitor BIA 10-2474 serves as a stark reminder of the catastrophic potential of poor selectivity.

This guide focuses on a representative lead compound, azepane-1-carboxamide , a molecule featuring a seven-membered azepane ring coupled to a carboxamide functional group. The azepane scaffold is a privileged structure in medicinal chemistry, recognized for its conformational flexibility and presence in numerous bioactive compounds.[3][4][5] The carboxamide moiety is a common feature in inhibitors of serine hydrolases, a major class of drug targets.[2][6]

Here, we will not present pre-existing data for azepane-1-carboxamide, which to date remains uncharacterized in the public domain. Instead, we will operate from the perspective of a drug discovery program that has just synthesized this novel entity. Our objective is to provide a comprehensive, field-proven framework for rigorously profiling its selectivity against the hydrolase superfamily. We will detail the causality behind our experimental choices, provide actionable protocols, and illustrate how to interpret the resulting data to make critical go/no-go decisions in a research and development pipeline.

The Strategic Foundation: Why Competitive Activity-Based Protein Profiling (cABPP)?

To comprehensively assess the selectivity of a novel inhibitor like azepane-1-carboxamide, our method of choice is Competitive Activity-Based Protein Profiling (cABPP) .[1][2] This powerful technique offers a significant advantage over traditional assays that use purified enzymes. Instead of testing our compound against a handful of isolated targets, cABPP allows us to assess its interaction with dozens of native hydrolases simultaneously, in a complex biological environment (e.g., a cell or tissue lysate).[1][7] This provides a more physiologically relevant snapshot of an inhibitor's selectivity profile.

The core principle of cABPP relies on a broad-spectrum Activity-Based Probe (ABP) . For serine hydrolases, a fluorophosphonate (FP)-based probe is the gold standard.[2][7] This probe contains a reactive "warhead" that forms a stable, covalent bond with the catalytic serine residue of active enzymes. The probe is also tagged with a reporter, such as a fluorophore (for in-gel fluorescence scanning) or biotin (for affinity purification and mass spectrometry).[1]

The workflow is elegantly simple: we first pre-incubate the proteome with our inhibitor, azepane-1-carboxamide. If the inhibitor binds to the active site of a specific hydrolase, it will block the subsequent binding of the broad-spectrum FP probe. When we visualize the labeled enzymes, the targets of our inhibitor will appear as bands with reduced intensity compared to a control sample treated only with a vehicle like DMSO.

cABPP_Workflow cluster_prep Sample Preparation cluster_incubation Competitive Incubation cluster_labeling Probe Labeling cluster_analysis Analysis p Proteome (e.g., Cell Lysate) DMSO Vehicle Control (DMSO) p->DMSO Split Sample Inhibitor Test Inhibitor (Azepane-1-carboxamide) p->Inhibitor ABP_D Add FP-Fluorophore Probe DMSO->ABP_D Incubate 30 min ABP_I Add FP-Fluorophore Probe Inhibitor->ABP_I Incubate 30 min SDS_PAGE SDS-PAGE Separation ABP_D->SDS_PAGE ABP_I->SDS_PAGE Scan Fluorescence Gel Scanning SDS_PAGE->Scan Analysis Data Analysis: Compare Band Intensities Scan->Analysis

Caption: Workflow for competitive Activity-Based Protein Profiling (cABPP).

Experimental Design & Data Interpretation

A robust selectivity profile requires a quantitative approach. We will determine the IC₅₀ (half-maximal inhibitory concentration) of azepane-1-carboxamide for its primary target and any identified off-targets. This is achieved by performing the cABPP experiment across a range of inhibitor concentrations.

Hypothetical Selectivity Profile of Azepane-1-carboxamide

The following table presents an illustrative, hypothetical dataset for azepane-1-carboxamide, based on typical results for a promising, yet imperfect, serine hydrolase inhibitor. For this scenario, we assume the primary target is Fatty Acid Amide Hydrolase (FAAH), a well-studied serine hydrolase involved in the endocannabinoid system.[8]

Target EnzymeEnzyme ClassIC₅₀ (nM)Fold Selectivity vs. FAAHNotes
FAAH Serine Hydrolase 15 1x Primary Target
MAGLSerine Hydrolase> 10,000> 667xNo significant inhibition observed.
ABHD6Serine Hydrolase8,500567xWeak inhibition at high concentrations.
CES1 (hCE1)Serine Hydrolase75050xNotable off-target; requires further investigation.
CES2 (hCE2)Serine Hydrolase1,20080xModerate off-target activity.
TrypsinSerine Protease> 10,000> 667xNo significant inhibition observed.
ChymotrypsinSerine Protease> 10,000> 667xNo significant inhibition observed.

Interpretation of the Data:

  • Potency & Primary Target: The hypothetical data shows that azepane-1-carboxamide is a potent inhibitor of FAAH with an IC₅₀ of 15 nM.

  • Selectivity: The compound demonstrates good selectivity against many other serine hydrolases, such as MAGL and ABHD6. A selectivity window of over 100-fold is generally considered a good starting point for a tool compound.

  • Off-Target Concerns: The key finding is the inhibition of carboxylesterases CES1 and CES2, with IC₅₀ values of 750 nM and 1,200 nM, respectively. While significantly less potent than on-target inhibition, this 50- to 80-fold selectivity window is a potential liability. Carboxylesterases are crucial for the metabolism of many ester-containing drugs, and their inhibition could lead to drug-drug interactions.[8] This finding is critical; it does not necessarily terminate the project, but it mandates further investigation and potential medicinal chemistry efforts to improve selectivity.

The Endocannabinoid System: A Target Context

Understanding the biological context of the primary target is essential. FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[9] By inhibiting FAAH, the levels of AEA are increased, leading to enhanced signaling through cannabinoid receptors (CB1 and CB2). This pathway is a therapeutic target for pain, anxiety, and inflammatory disorders.[9]

Endocannabinoid_Signaling cluster_membrane Cell Membrane AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Activates FAAH FAAH AEA->FAAH Substrate Signaling Downstream Signaling (e.g., Analgesia) CB1->Signaling Degradation Degradation Products FAAH->Degradation Hydrolyzes Azepane Azepane-1-carboxamide Azepane->FAAH Inhibits

Caption: Inhibition of FAAH by Azepane-1-carboxamide enhances Anandamide signaling.

Detailed Experimental Protocol: Competitive ABPP

This protocol provides a step-by-step methodology for determining the IC₅₀ of azepane-1-carboxamide against serine hydrolases in a complex proteome.

Materials:

  • Proteome Source: Mouse brain tissue lysate (1 mg/mL protein concentration in PBS).

  • Inhibitor: Azepane-1-carboxamide, prepared as a 100X stock concentration series in DMSO.

  • Vehicle Control: DMSO.

  • Activity-Based Probe: FP-Rhodamine (10 µM stock in DMSO).

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • SDS-PAGE: 4-12% Bis-Tris gels, running buffer, and loading buffer.

  • Imaging: Fluorescence gel scanner with appropriate excitation/emission filters for rhodamine.

Procedure:

  • Proteome Preparation: Homogenize mouse brain tissue in cold PBS and clarify by centrifugation to obtain the soluble proteome. Determine the protein concentration using a standard method (e.g., BCA assay) and adjust to 1 mg/mL.

  • Inhibitor Incubation:

    • Set up a series of microcentrifuge tubes. In each tube, add 50 µL of the 1 mg/mL proteome.

    • To each tube, add 0.5 µL of the corresponding 100X azepane-1-carboxamide stock solution to achieve final concentrations ranging from 1 nM to 10,000 nM.

    • For the control, add 0.5 µL of DMSO.

    • Gently vortex and incubate the samples for 30 minutes at 37°C. This allows the inhibitor to bind to its target enzymes.

  • ABP Labeling:

    • Add 1 µL of the 10 µM FP-Rhodamine stock to each sample for a final concentration of approximately 200 nM.

    • Gently vortex and incubate for an additional 30 minutes at 37°C.

  • Sample Quenching and Preparation:

    • Stop the labeling reaction by adding 20 µL of 4X SDS-PAGE loading buffer containing a reducing agent.

    • Boil the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load 20 µL of each sample onto a 4-12% Bis-Tris gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Carefully remove the gel and scan it using a fluorescence scanner (e.g., excitation at ~530 nm, emission at ~580 nm).

    • Identify the bands corresponding to known serine hydrolases based on their molecular weight.

    • Quantify the fluorescence intensity of each band in each lane using densitometry software.

    • For each band of interest, calculate the percent inhibition at each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enzyme.

Conclusion: From Data to Decision

The selectivity profiling of a novel compound like azepane-1-carboxamide is a cornerstone of preclinical drug development. The hypothetical data presented here illustrates a common scenario: a potent lead with a potential, addressable off-target liability. The use of cABPP provides a rapid, systems-wide view of an inhibitor's specificity, enabling researchers to identify such liabilities early. This data-driven approach allows for the rational design of next-generation compounds with improved selectivity, ultimately increasing the probability of developing a safe and effective therapeutic. The framework provided in this guide ensures a rigorous and objective evaluation, upholding the principles of scientific integrity and paving the way for successful drug discovery programs.

References

  • PubChem. Azepane-1-carboxamide. National Center for Biotechnology Information. [Link]

  • Zhang, J., et al. Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets. ResearchGate. [Link]

  • Bachovchin, D.A., et al. A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity. PMC. [Link]

  • Zha, G.F., et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • Knuckley, B., et al. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [Link]

  • Al-Hourani, B.J., et al. Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. ResearchGate. [Link]

  • Sharma, A., & Singh, A.K. Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. [Link]

  • Al-Warhi, T., et al. Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. [Link]

  • Auld, D. A Kaleidoscope of Colored Beads to Investigate Serine Hydrolases. Novartis OAK. [Link]

  • Barbero, N., et al. Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Kaur, A., et al. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Bachovchin, D.A., et al. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. PNAS. [Link]

  • Fayed, B.E., et al. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PMC. [Link]

  • Alexander, J.P., & Cravatt, B.F. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PMC. [Link]

  • ChemHelpASAP. off-target effects of drugs. YouTube. [Link]

  • Ding, X., et al. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]

  • Bouziane, I., et al. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

  • Pop, O., et al. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. [Link]

  • Adaka, I.C., et al. Carboxamides Bearing Sulfonamide Functionality as Potential Novel Phospholipase A2 Inhibitors. ResearchGate. [Link]

  • Lee, C.F., et al. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-bromophenyl)azepane-1-carboxamide

Operational Safety Guide: N-(4-bromophenyl)azepane-1-carboxamide Executive Safety Assessment: The "Unknown Potency" Protocol As researchers, we often handle compounds where the Safety Data Sheet (SDS) is sparse or generi...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: N-(4-bromophenyl)azepane-1-carboxamide

Executive Safety Assessment: The "Unknown Potency" Protocol

As researchers, we often handle compounds where the Safety Data Sheet (SDS) is sparse or generic. N-(4-bromophenyl)azepane-1-carboxamide is a prime example. Structurally, it combines a lipophilic bromophenyl group, a urea (carboxamide) linker, and an azepane ring.

Why this structure demands caution:

  • Biological Potency: This scaffold mimics known inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) . We must assume it is biologically active at nanomolar concentrations.

  • The "Vehicle Effect": You will likely dissolve this in DMSO or DMF for assays. These solvents are permeation enhancers , meaning they can carry the dissolved brominated compound through standard nitrile gloves and into your bloodstream.

  • Halogenated Dust: The bromine atom increases molecular weight and lipophilicity, often resulting in a static-prone powder that disperses easily. Inhalation is the primary route of exposure.

Operational Classification: Treat as Occupational Exposure Band (OEB) 3 (Potent: 10–100 µg/m³ OEL) until toxicity data proves otherwise.

PPE & Engineering Controls Matrix

Do not rely on "standard lab PPE." Use this tiered approach based on the state of matter.

Protection ZoneComponentSpecification (Mandatory)The "Why" (Scientific Rationale)
Respiratory Engineering Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood Primary Barrier: Prevents inhalation of static-prone dust during weighing.
PersonalN95 (minimum) or P100 RespiratorSecondary Barrier: Required only if working outside a hood (not recommended).
Dermal (Hands) Inner Glove Nitrile (4 mil)Tactile Layer: Allows dexterity for fine manipulation.
Outer Glove Extended Cuff Nitrile (8 mil) or LaminatePermeation Barrier: The 4-bromophenyl moiety is lipophilic; thicker nitrile increases breakthrough time.
ProtocolDouble-Glove Technique Colored inner gloves provide visual contrast to detect tears immediately.
Ocular Eyewear Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can drift around side shields.
Body Clothing Tyvek® Lab Coat or Sleeve CoversDust Trap: Cotton lab coats trap dust in fibers; Tyvek repels it.

Operational Workflow: The "Closed-Loop" Handling System

The highest risk occurs during weighing (dust generation) and solubilization (enhanced permeation).

Phase A: The Anti-Static Weighing Protocol

Brominated solids are notoriously static-prone. They "jump" off spatulas.

  • Ionization: Place a static eliminator (ionizing bar) inside the balance draft shield 30 seconds before opening the vial.

  • The "Wetting" Rule: Never weigh dry powder directly into a dry flask if possible. Pre-weigh the solvent, add the powder, then re-weigh. This captures dust immediately.

  • Decontamination: Wipe the exterior of the stock vial with a chemically compatible wipe (e.g., methanol-dampened) before returning it to storage.

Phase B: Solubilization (The Critical Control Point)

Once dissolved in DMSO/DMF, the risk profile shifts from Inhalation to Transdermal.

  • Solvent Choice: If using DMSO, assume zero glove protection time upon direct contact.

  • Change Frequency: If a drop of solution touches your outer glove, change it immediately . Do not wait.

  • Labeling: Mark the solution vial clearly: "Contains Halogenated Urea – TOXIC."

Visualized Workflows

Figure 1: Safe Weighing & Solubilization Logic

This diagram illustrates the decision gates to prevent exposure during the most critical handling steps.

SafeHandling Start Start: Solid Reagent StaticCheck Check: Is Powder Static? Start->StaticCheck Ionizer Action: Activate Ionizer / Use Anti-Static Gun StaticCheck->Ionizer Yes (Clumping/Flying) Weighing Weighing: Inside Fume Hood (Sash at safe height) StaticCheck->Weighing No Ionizer->Weighing SolventAdd Solubilization: Add DMSO/DMF Weighing->SolventAdd RiskShift CRITICAL RISK SHIFT: Dust Risk -> Permeation Risk SolventAdd->RiskShift InspectGloves Inspect Outer Gloves RiskShift->InspectGloves ChangeGloves Replace Outer Gloves (Immediate) InspectGloves->ChangeGloves Splash Detected Proceed Proceed to Assay InspectGloves->Proceed Clean ChangeGloves->Proceed

Caption: Figure 1. Decision logic for handling N-(4-bromophenyl)azepane-1-carboxamide, emphasizing the shift from inhalation risk (solid) to dermal risk (solution).

Figure 2: Waste Stream Segregation

Improper disposal is a common violation. The bromine atom dictates the waste stream.

WasteDisposal Waste Waste Material State Physical State? Waste->State SolidWaste Solid Waste (Contaminated Wipes/Vials) State->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Assay) State->LiquidWaste Liquid BinA Solid Hazardous Waste (Tag: Toxic Solid) SolidWaste->BinA HalogenCheck Halogen Content? LiquidWaste->HalogenCheck BinB Halogenated Solvent Waste (Due to Bromine) HalogenCheck->BinB Contains Compound (Bromine present) BinC Non-Halogenated Waste HalogenCheck->BinC Trace/Wash only (Check Local Regs)

Caption: Figure 2. Disposal logic. Note that the presence of the Bromine atom usually mandates "Halogenated Waste" streams, even if the solvent (e.g., Acetone) is non-halogenated.

Emergency Response Protocols

In case of Spillage (Solid):

  • Do NOT sweep. Sweeping creates aerosols.

  • Cover the spill with a damp paper towel (water or methanol) to suppress dust.

  • Scoop the damp material into a waste container.

  • Clean the surface with a soap solution (surfactants bind the lipophilic bromophenyl group).

In case of Skin Exposure (Solution):

  • Remove contaminated clothing/gloves immediately.[1]

  • Wash with soap and water for 15 minutes.[1][2] Do not use ethanol or DMSO to clean skin, as this will drive the chemical deeper into the dermis.

  • Report as a potential exposure to a bioactive urea derivative.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem Compound Summary. Urea Derivatives and Bioactivity (General Class Reference). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets (Section on Novel Substances). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)azepane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)azepane-1-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.